6-bromo-N,N-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOQBSPUPLFYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554139 | |
| Record name | 6-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112575-13-0 | |
| Record name | 6-Bromo-N,N-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112575-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 6-bromo-N,N-dimethylpyridin-2-amine
An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-N,N-dimethylpyridin-2-amine
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is fundamental. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, along with standardized experimental protocols for their determination.
Physicochemical Data
The following table summarizes the key . It is important to note that while some data is available from commercial suppliers, other values are predicted through computational models.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 112575-13-0 | [1][3][4] |
| Molecular Formula | C₇H₉BrN₂ | [2][3][4] |
| Molecular Weight | 201.07 g/mol | [1][3] |
| Physical Form | Liquid or Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available (prediction required) | |
| Predicted XlogP | 2.3 | [2] |
| Solubility | Data not available |
Note: There are conflicting reports regarding the physical form of this compound, with some sources listing it as a liquid and others as a solid. This may be due to differences in purity or the presence of different polymorphic forms.
Experimental Protocols
The determination of physicochemical properties is crucial for the characterization of any chemical entity.[5][6] Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often employed to ensure data consistency and reliability.[6][7]
Melting Point Determination (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.
-
Capillary Method: A small amount of the solid substance is packed into a capillary tube and heated in a controlled manner in a melting point apparatus. The temperature range over which the substance melts is recorded.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, which is a device designed for precise boiling point determination.
-
Dynamic Method: The liquid is heated, and the temperature at which boiling occurs is measured with a temperature sensor while the pressure is recorded.
pKa (Acid Dissociation Constant) Determination
The pKa is a measure of the strength of an acid in solution.
-
Potentiometric Titration: A solution of the compound is titrated with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
-
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of the compound is measured at various pH values. The pKa can be determined from the changes in the absorbance spectrum as a function of pH.
logP (Octanol-Water Partition Coefficient) Determination (OECD Guideline 107/117)
The logP value is a measure of the lipophilicity of a compound and its preference for a nonpolar (octanol) versus a polar (water) phase.
-
Shake Flask Method (OECD 107): A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.
-
HPLC Method (OECD 117): High-performance liquid chromatography is used to determine the retention time of the compound on a reversed-phase column. The logP is then calculated by comparing the retention time to that of a series of reference compounds with known logP values.
Aqueous Solubility Determination (OECD Guideline 105)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
-
Flask Method: An excess amount of the compound is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualizations
Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of key physicochemical properties.
Caption: General workflow for determining physicochemical properties.
Relationship of Physicochemical Properties to Drug Development
The physicochemical properties of a compound are interconnected and have a significant impact on its potential as a drug candidate.
References
- 1. This compound | 112575-13-0 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. chemshuttle.com [chemshuttle.com]
- 4. aobchem.com [aobchem.com]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. prc.cnrs.fr [prc.cnrs.fr]
An In-depth Technical Guide to 6-bromo-N,N-dimethylpyridin-2-amine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a generalized synthetic approach for 6-bromo-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development.
Core Molecular Information
This compound is a halogenated aminopyridine. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a dimethylamino group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents.
Molecular Structure and Weight
The fundamental characteristics of this compound are summarized in the table below. The molecular formula is C7H9BrN2, and it has a molecular weight of approximately 201.07 g/mol .[1][2] The IUPAC name for this compound is 6-bromo-N,N-dimethyl-2-pyridinamine.[1]
| Property | Value | Reference |
| Molecular Formula | C7H9BrN2 | |
| Molecular Weight | 201.07 g/mol | [1][2] |
| CAS Number | 112575-13-0 | [1] |
| IUPAC Name | 6-bromo-N,N-dimethyl-2-pyridinamine | [1] |
| SMILES | CN(C)C1=NC(Br)=CC=C1 | |
| Physical Form | Liquid | [1] |
| Purity | 95% - 98% | [1] |
| Storage Conditions | 2-8 °C or Inert atmosphere, room temperature | [1] |
| InChI | 1S/C7H9BrN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | [1] |
| InChIKey | MIOQBSPUPLFYHC-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
References
A Technical Guide to the Solubility of 6-bromo-N,N-dimethylpyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-N,N-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers a qualitative assessment based on the principles of solubility for structurally related compounds, alongside a detailed, adaptable experimental protocol for determining its precise solubility in various organic solvents.
Core Concepts in Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The structure of this compound, featuring a polar aminopyridine core and a nonpolar bromo substituent, suggests a nuanced solubility profile. The nitrogen atoms in the pyridine ring and the dimethylamino group can act as hydrogen bond acceptors, which may enhance solubility in protic solvents. Conversely, the overall molecule possesses nonpolar characteristics that will favor solubility in less polar organic solvents.
Predicted Solubility Profile
Based on the structural characteristics of this compound and the known solubility of similar compounds like 2-aminopyridine, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The amino and pyridine nitrogens can form hydrogen bonds with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of the solvent can effectively solvate the polar regions of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | Solvation will depend on van der Waals forces and pi-pi stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | High | The polar C-Cl and C-H bonds can interact favorably with the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polar character but are less polar than alcohols or aprotic polar solvents. |
| Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the solute and solvent will limit solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation solubility of this compound in selected organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., 25 °C) and stir the mixtures vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification by HPLC:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze both the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
The following diagram illustrates the general workflow for this experimental protocol.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Brominated aminopyridines are valuable building blocks in the synthesis of various biologically active molecules, including kinase inhibitors. The following diagram illustrates a generalized synthetic pathway for a pyridinylimidazole-based p38 MAP kinase inhibitor, a class of drugs investigated for inflammatory diseases. This highlights a practical application where understanding the solubility of this compound and related compounds is crucial for reaction setup and purification.
Technical Guide: Safety and Handling of 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 6-bromo-N,N-dimethylpyridin-2-amine (CAS No. 112575-13-0). The information is compiled from available safety data sheets and general safe handling practices for pyridine derivatives. This document is intended for use by trained professionals in a laboratory or research setting.
Chemical Identification and Properties
While specific experimental data for this compound is limited, the following tables summarize its known identifiers and physical and chemical properties. Data for the closely related isomer, 5-bromo-N,N-dimethylpyridin-2-amine, is provided for reference and should be used as an estimation with caution.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 112575-13-0[1][2] |
| Molecular Formula | C₇H₉BrN₂[1][2] |
| Molecular Weight | 201.07 g/mol [1] |
| SMILES | CN(C)c1cccc(Br)n1[3] |
| InChI Key | MIOQBSPUPLFYHC-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Reported as both liquid and solid[3] | Conflicting data exists. Handle as a potential solid or liquid. |
| Melting Point | 41-44 °C | Data for 5-bromo-N,N-dimethylpyridin-2-amine |
| Boiling Point | 253.5 °C at 760 mmHg | Data for 5-bromo-N,N-dimethylpyridin-2-amine |
| Storage Temperature | Room temperature, under inert atmosphere | Store in a dry, well-ventilated area.[4] |
Hazard Identification and GHS Classification
This compound is classified as harmful if swallowed. As with many halogenated pyridine derivatives, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Not Classified | H315: Causes skin irritation (Assumed based on related compounds) |
| Serious Eye Damage/Irritation | Not Classified | H319: Causes serious eye irritation (Assumed based on related compounds) |
| Specific target organ toxicity — single exposure | Not Classified | H335: May cause respiratory irritation (Assumed based on related compounds) |
GHS Pictogram:
Signal Word: Warning[3]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is essential when working with this compound. The following sections detail the recommended procedures for handling, storage, and emergencies.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.
Caption: Required Personal Protective Equipment workflow.
Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] Store at room temperature under an inert atmosphere.
First Aid Measures
In the event of exposure, immediate action is required.
Caption: First aid procedures for different exposure routes.
Spill Response
In case of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Step-by-step workflow for handling a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The nature of decomposition products is not fully known.[4]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[4] Waste should be handled by a licensed disposal company.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[4] It is classified as harmful if swallowed.[3] Based on related compounds, it may cause skin, eye, and respiratory system irritation. No quantitative data such as LD50 values are available for this specific compound. It is not listed as a known or anticipated carcinogen by IARC, NTP, or OSHA.[4]
Disclaimer
This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. Always consult the most current SDS from the supplier before handling this chemical. All users are responsible for ensuring their own safety and the safety of others in the laboratory.
References
Synthesis of 6-bromo-N,N-dimethylpyridin-2-amine from 2,6-dibromopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-N,N-dimethylpyridin-2-amine from 2,6-dibromopyridine, a critical transformation for the development of various pharmaceutical and specialty chemical agents. The primary focus is on the selective mono-amination of 2,6-dibromopyridine utilizing a copper-catalyzed, microwave-assisted approach. This methodology offers significant advantages in terms of reaction time, efficiency, and control over selectivity.
Reaction Overview and Signaling Pathway
The synthesis of this compound from 2,6-dibromopyridine is a nucleophilic aromatic substitution reaction. The key challenge lies in achieving selective mono-substitution over di-substitution. Modern synthetic strategies often employ copper-catalyzed cross-coupling reactions, which have proven to be cost-effective and less toxic than palladium-based systems.[1] Microwave irradiation is frequently utilized to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[1][2]
The general transformation is depicted below:
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize quantitative data for analogous mono-amination reactions of 2,6-dibromopyridine with various primary amines under microwave irradiation, as reported in the literature. These data provide a strong basis for the expected outcomes in the synthesis of this compound.
Table 1: Reaction Conditions for Mono-amination of 2,6-dibromopyridine
| Amine | Equiv. of Amine | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Ethylamine (70% in H₂O) | 6 | 150 | 2.5 | H₂O | 86 | [1] |
| Isopropylamine | 6 | 180 | 2.5 | H₂O | 75 | [1] |
| (R)-1-Phenylethylamine | 6 | 200 | 2.5 | H₂O | 65 | [1] |
| tert-Butylamine | 6 | 205 | 3.0 | H₂O | 70 | [1] |
Table 2: Catalyst System for Di-amination of 2,6-dibromopyridine
| Catalyst | Ligand | Base | Solvent | Note | Reference |
| CuI | DMPAO | K₂CO₃ | H₂O | Required for di-amination | [1][2] |
DMPAO = 2-(2,6-dimethylphenylamino)-2-oxoacetic acid
Experimental Protocols
The following is a detailed experimental protocol for the selective mono-amination of 2,6-dibromopyridine. This protocol is adapted from established procedures for similar amines and is expected to be highly effective for the synthesis of this compound.[1]
Materials:
-
2,6-dibromopyridine
-
N,N-dimethylamine (e.g., 40% solution in water)
-
Deionized water
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv.).
-
Reagent Addition: Add a solution of N,N-dimethylamine (6.0 equiv.) in deionized water.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction mixture to a temperature between 150-180 °C for 2.5 hours with constant stirring.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The reaction mixture can then be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by bulb-to-bulb distillation or column chromatography on silica gel to yield the pure this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The copper-catalyzed, microwave-assisted synthesis of this compound from 2,6-dibromopyridine represents a robust and efficient method for obtaining this valuable synthetic intermediate. The selective mono-amination can be achieved in high yield with short reaction times. The provided protocols and data serve as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science to successfully implement this transformation in their synthetic endeavors.
References
A Technical Guide to 6-bromo-N,N-dimethylpyridin-2-amine: A Key Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, commercial availability, and applications of 6-bromo-N,N-dimethylpyridin-2-amine. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors.
Chemical Properties and Identification
This compound is a substituted pyridine derivative. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the dimethylamino group influences the molecule's electronic properties and can participate in key interactions with biological targets.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 112575-13-0 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Physical Form | Solid or Liquid | |
| Storage Conditions | 2-8°C or Room temperature under inert atmosphere | [1] |
Commercial Availability
This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The available purities and typical package sizes are summarized below.
| Supplier | Purity | Available Quantities |
| ChemShuttle | 95% | Inquire for various quantities |
| Sigma-Aldrich | 98% | Inquire for various quantities |
For procurement, researchers should contact the suppliers directly to inquire about current stock, pricing, and detailed specifications.
Role in Drug Discovery and Development
The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The 2-aminopyridine motif is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[2][3][4] The dimethylamino group can further modulate binding affinity and pharmacokinetic properties. The bromine atom at the 6-position serves as a convenient attachment point for various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[5]
Experimental Protocols
Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound in the synthesis of kinase inhibitors.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.10 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DME/water).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
Quantitative Data
At present, detailed quantitative data such as NMR spectral assignments for this compound are not widely published. However, based on the structure and data for similar compounds, the following are expected approximate ranges for its NMR spectra.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~3.0 | Singlet, 6H (N(CH₃)₂) |
| 6.5 - 7.5 | Multiplets, 3H (aromatic protons) | |
| ¹³C NMR | ~40 | N(CH₃)₂ |
| 105 - 160 | Aromatic carbons |
Researchers are advised to acquire and interpret their own analytical data for this compound to ensure its identity and purity before use in subsequent reactions.
Conclusion
This compound is a commercially available and valuable building block for drug discovery and development. Its utility as a hinge-binding scaffold, combined with the synthetic versatility offered by the bromine substituent, makes it a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules. The information and generalized protocols provided in this guide are intended to support researchers in the effective procurement and application of this compound in their research endeavors.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-bromo-N,N-dimethylpyridin-2-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Versatile Pyridine Building Block Paving the Way for Novel Kinase Inhibitors and Beyond
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, 6-bromo-N,N-dimethylpyridin-2-amine has emerged as a cornerstone scaffold, particularly in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of its chemical properties, reactivity, and its pivotal role in the generation of clinically relevant drug candidates, offering valuable insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative valued for its unique combination of a reactive bromine atom, an electron-donating dimethylamino group, and the inherent characteristics of the pyridine ring. These features make it an ideal substrate for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
| Property | Value |
| CAS Number | 112575-13-0 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | 2-8 °C, inert atmosphere |
Reactivity Profile: A Gateway to Molecular Diversity
The true utility of this compound in drug discovery lies in its versatile reactivity, primarily centered around palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a key handle for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring. This reaction is crucial for accessing key pharmacophoric motifs that can engage in hydrogen bonding and other critical interactions with biological targets.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between the pyridine scaffold and terminal alkynes. The resulting alkynylpyridines are valuable intermediates that can be further elaborated or can themselves act as important structural elements in drug candidates.
Application in Drug Discovery: A Case Study of the CDK Inhibitor PF-06873600 (Ebvaciclib)
A prominent example showcasing the significance of this compound is its likely application in the synthesis of PF-06873600 (Ebvaciclib), a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[1][2][3] Ebvaciclib has shown promise in clinical trials for the treatment of various cancers.[4][5]
The core structure of Ebvaciclib features a 2-(dimethylamino)pyridine moiety, which can be retrosynthetically traced back to this compound. The synthesis would likely involve a key cross-coupling reaction to introduce the pyrimidine portion of the molecule.
The CDK/Rb Signaling Pathway: A Key Target in Oncology
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[2] In many cancers, CDKs are overexpressed, leading to uncontrolled cell proliferation.[2] The CDK/Retinoblastoma (Rb) signaling pathway is a critical checkpoint in the G1 phase of the cell cycle. CDKs 4 and 6, in complex with cyclin D, phosphorylate the Rb protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase. CDK2, in complex with cyclin E, also contributes to this process. By inhibiting CDK2, 4, and 6, compounds like Ebvaciclib can effectively block the cell cycle and induce apoptosis in cancer cells.[1][2]
CDK/Rb Signaling Pathway and Inhibition by Ebvaciclib
Experimental Protocols: Harnessing the Power of Cross-Coupling
The following sections provide representative, detailed experimental protocols for key cross-coupling reactions involving this compound and analogous substrates, based on established methodologies. These protocols serve as a starting point for the synthesis of diverse compound libraries for drug discovery programs.
General Workflow for Palladium-Catalyzed Cross-Coupling
General Experimental Workflow for Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Synthesis of 6-(1H-Pyrazol-4-yl)-N,N-dimethylpyridin-2-amine
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of 4-((2-(Dimethylamino)pyridin-6-yl)amino)benzonitrile
Materials:
-
This compound (1.0 equiv)
-
4-Aminobenzonitrile (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound and 4-aminobenzonitrile.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 2-(Dimethylamino)-6-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Conclusion
This compound stands as a testament to the power of strategic building block design in modern drug discovery. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of complex and biologically active molecules. As demonstrated by its role in the synthesis of the clinical candidate Ebvaciclib, this pyridine derivative is a key component in the development of next-generation kinase inhibitors. The protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this compound in their own drug discovery endeavors, ultimately contributing to the advancement of new therapies for a range of diseases.
References
- 1. PF-06873600 | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-06873600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of 6-bromo-N,N-dimethylpyridin-2-amine in Forging Cationic Hinge-Binding Motifs for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic incorporation of a dimethylamino group at the 2-position, as seen in 6-bromo-N,N-dimethylpyridin-2-amine, introduces the potential for a cationic hinge-binding motif. This motif, arising from the protonation of the dimethylamino group under physiological conditions, can significantly enhance binding affinity through charge-assisted hydrogen bonds and favorable electrostatic interactions. The bromine atom at the 6-position provides a versatile synthetic handle for the elaboration of the scaffold, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity. This technical guide delves into the synthesis, mechanism of action, and structure-activity relationships of kinase inhibitors derived from this compound, providing a comprehensive resource for the design and development of next-generation kinase-targeted therapeutics.
Introduction: The Kinase Hinge as a Primary Target
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets.[1] The majority of clinically approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site.[2] A key structural feature of this site is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[2] This region forms critical hydrogen bonds with the adenine ring of ATP, and inhibitors that can mimic these interactions are often potent and effective.[2]
The 2-aminopyridine moiety has emerged as a privileged scaffold in kinase inhibitor design precisely because it can effectively mimic the hydrogen bonding pattern of adenine, typically forming one or two hydrogen bonds with the backbone amides and carbonyls of the hinge residues.[3] The introduction of a dimethylamino group at the 2-position offers a unique opportunity to exploit a "cationic hinge-binding" strategy, which is the focus of this guide.
The Cationic Hinge-Binding Motif: A Deeper Dive
The N,N-dimethylamino group of this compound is a basic functional group that can be protonated at physiological pH. The resulting cationic ammonium group can then participate in strong, charge-assisted hydrogen bonds with the electron-rich carbonyl oxygen atoms of the kinase hinge backbone. This electrostatic interaction can provide a significant boost in binding affinity compared to a neutral hydrogen bond donor.
The pKa of the dimethylamino group is a critical parameter that influences the extent of protonation and, consequently, the strength of the cationic interaction. The electronic properties of the pyridine ring and other substituents on the scaffold can modulate this pKa, offering a handle for fine-tuning the binding affinity and selectivity of the inhibitor.
Data Presentation: Quantitative Analysis of Related Hinge-Binding Motifs
While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related aminopyridine and aminopyrimidine-based kinase inhibitors. This data provides a valuable reference for the potency that can be achieved with this class of compounds and highlights the impact of substitutions on the core scaffold.
Table 1: Inhibitory Activity of Aminopyridine- and Aminopyrimidine-based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| p38α | Biphenyl amide of an aminopyridine | 11 |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |
| VRK1 | Aminopyridine-based | 150 |
| Aurora A | N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl)pyrimidine-2,4-diamine | 6.7 |
This table presents a compilation of data from various sources to illustrate the general potency of related hinge-binding motifs.
Table 2: Structure-Activity Relationship of 2-Aminopyridine Derivatives against ALK
| Compound ID | R Group (at 2-Amino) | ALK IC50 (nM) |
| 1a | -H | 40 |
| 1b | -C(O)CH₃ | >1000 |
This data demonstrates the critical importance of the unsubstituted 2-amino group for hinge binding, as acylation leads to a significant loss of activity.[3] A similar principle applies to the dimethylamino group, where its ability to be protonated is key.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves leveraging the bromine atom as a site for diversification through cross-coupling reactions. The following are generalized protocols for key synthetic transformations and a representative kinase inhibition assay.
Synthesis: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents at the 6-position of the pyridine ring.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis: Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine substituents. While the primary application for the core topic is the inherent dimethylamino group, this reaction is relevant for further derivatization of other positions if the core scaffold is modified.
-
Materials:
-
Aryl halide (e.g., a derivative of the core scaffold) (1.0 eq)
-
Amine (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-8 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
-
Biological Assay: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the different concentrations of the inhibitor.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence for ADP-Glo™) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors and a typical experimental workflow for their development.
Caption: Simplified JNK and p38 MAPK signaling pathway.
Caption: Overview of the ALK signaling pathway.
Caption: Experimental workflow for kinase inhibitor development.
Conclusion
This compound represents a highly valuable and versatile building block for the development of potent and selective kinase inhibitors. Its defining feature is the capacity of the 2-(N,N-dimethylamino) group to form a cationic hinge-binding motif, thereby enhancing binding affinity through strong electrostatic and charge-assisted hydrogen bonding interactions. The 6-bromo substituent provides a convenient point for synthetic diversification, enabling the systematic exploration of the chemical space surrounding the pyridine core to optimize pharmacological properties. The experimental protocols and data presented in this guide, though generalized from related structures, provide a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this promising scaffold. Future work focusing on the synthesis and crystallographic analysis of inhibitors derived directly from this compound will further illuminate the specific structural determinants of its potent inhibitory activity and pave the way for the development of innovative therapeutics.
References
Spectroscopic Profile of 6-bromo-N,N-dimethylpyridin-2-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-N,N-dimethylpyridin-2-amine (CAS No. 112575-13-0), a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated reference for the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Overview
This compound is a halogenated aminopyridine with a molecular formula of C₇H₉BrN₂ and a molecular weight of 201.07 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a dimethylamino group at the 2-position. This substitution pattern imparts specific electronic and structural properties that are crucial for its interaction with biological targets and its utility as a chemical building block.
Spectroscopic Data
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections present a summary of its key spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 201.00218 |
| [M+Na]⁺ | 222.98412 |
| [M-H]⁻ | 198.98762 |
| [M]⁺ | 199.99435 |
Data sourced from PubChem predictions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, publicly available experimental NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region for the six protons of the two methyl groups.
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
| -N(CH₃)₂ | Singlet | ~3.0 - 3.2 |
| Pyridine-H (3) | Doublet | ~6.3 - 6.5 |
| Pyridine-H (4) | Triplet | ~7.2 - 7.4 |
| Pyridine-H (5) | Doublet | ~6.6 - 6.8 |
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one signal for the methyl carbons.
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
| -N(CH₃)₂ | ~38 - 40 |
| C2 | ~160 - 162 |
| C3 | ~105 - 107 |
| C4 | ~138 - 140 |
| C5 | ~110 - 112 |
| C6 | ~140 - 142 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic -CH₃) |
| 1600-1550 | C=C and C=N stretching (pyridine ring) |
| 1350-1250 | C-N stretching (aromatic amine) |
| ~1100 | C-Br stretching |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Mass Spectrometry
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow from synthesis to spectroscopic confirmation.
Conclusion
This technical guide provides a summary of the key spectroscopic data for this compound. While experimental data for NMR and IR are not widely available in the public domain, the provided expected values, in conjunction with the predicted mass spectrometry data, offer a valuable resource for the identification and characterization of this compound in a research and development setting. The outlined experimental protocols and workflow provide a practical framework for the spectroscopic analysis of this and similar molecules.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction is of paramount importance in medicinal chemistry and drug development, where the pyridine scaffold is a common motif in a vast array of therapeutic agents. The functionalization of pyridine rings allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates.
This document provides a detailed protocol for the Suzuki coupling of 6-bromo-N,N-dimethylpyridin-2-amine with various arylboronic acids. This substrate is a valuable building block for introducing a 2-(dimethylamino)pyridin-6-yl moiety into organic molecules. The presence of the electron-donating dimethylamino group and the coordinating pyridine nitrogen can present unique challenges in the catalytic cycle, necessitating careful optimization of reaction conditions to achieve high yields and purity. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for a successful transformation. For electron-rich substrates like this compound, the use of bulky, electron-rich phosphine ligands is often beneficial to promote efficient catalysis.[2]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Data Presentation: Comparative Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the coupling of structurally similar bromopyridine derivatives. This data provides a strong foundation for the optimization of the target reaction.
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85[3] |
| 2 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High[2] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd/C (5) | PPh₃ (10) | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~90[4] |
| 4 | 2,6-Dibromopyridine | Phenylboronic acid | [PdCl₂(NHC)] (0.1) | - | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 85[5] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | - | 60-90[6] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer)
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Magnetic stir plate with heating
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄) or the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-N,N-dimethylpyridin-2-amine.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-N,N-dimethylpyridin-2-amine. This reaction is a crucial transformation for the synthesis of various pharmaceutical and agrochemical compounds, enabling the formation of a carbon-nitrogen bond.
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines.[1] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The choice of these components is critical for achieving high yields and selectivity, particularly with electron-rich and sterically hindered substrates like this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives, providing a strong starting point for the optimization of the reaction with this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | Good to Excellent |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridines | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Good to Excellent |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound. The protocol is based on established procedures for similar substrates and should be optimized for the specific reaction.[2][3][4]
Materials:
-
This compound (1.0 equiv)
-
A secondary amine (e.g., morpholine, piperidine) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, Xantphos) (2-10 mol%)[5][6]
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)[7]
-
Schlenk flask or microwave reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[8]
-
Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the secondary amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8] For volatile amines, the reaction can be performed in a sealed tube.[9][10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted N,N-dimethylpyridin-2,6-diamine.
Troubleshooting:
-
Low or No Conversion: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial.[2] Consider using more active pre-catalysts.
-
Side Reactions: An unproductive side reaction can be the hydrodehalogenation of the bromoarene.[1] Adjusting the base or ligand may mitigate this.
Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromo-N,N-dimethylpyridin-2-amine. This versatile building block is a valuable substrate in medicinal chemistry and materials science. The following sections detail Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling strategies, complete with quantitative data and step-by-step protocols to facilitate the synthesis of a diverse range of substituted 2-aminopyridine derivatives.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The reaction of this compound with various arylboronic acids provides access to a wide array of 6-aryl-N,N-dimethylpyridin-2-amines.
Data Presentation: Suzuki-Miyaura Coupling of 2-Amino-6-bromopyridine Derivatives
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aminobromopyridines, providing a strong basis for reactions with this compound.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 | Adapted from[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 | Adapted from[1] |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | ACN/H₂O | 78 | 7 | ~74 | Adapted from[2] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~75-85 | General Conditions |
| 5 | 2-Thiophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 10 | ~70-80 | General Conditions |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. This reaction allows for the synthesis of N-aryl-N',N'-dimethyl-2,6-pyridinediamines.
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~80-90 | General Conditions |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | ~70-85 | Adapted from[3] |
| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ / t-BuXPhos | LHMDS | Dioxane | 100 | 24 | ~60-75 | Adapted from[4] |
| 4 | Indole | Pd(OAc)₂ / SIPr·HCl | NaOH | Dioxane | 100 | 24 | ~65-80 | Adapted from[5] |
| 5 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | ~75-88 | General Conditions |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound and the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 110 °C with stirring for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an organic halide, which is a key method for synthesizing 6-alkynyl-N,N-dimethylpyridin-2-amines.
Data Presentation: Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 96 | Adapted from[6] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 85-93 | Adapted from[7] |
| 3 | Propargyl alcohol | NS-MCM-41-Pd / CuI | Et₃N | Dioxane | 90 | 3 | 81 | Adapted from[8] |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | 16 | 90 | Adapted from[7] |
| 5 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 5 | ~80-90 | General Conditions |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction enables the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This method can be used to introduce vinyl groups at the 6-position of the pyridine ring.
Data Presentation: Heck Reaction of Bromopyridines
| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | ~85-95 | General Conditions |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | NMP | 120-140 | 16-24 | ~80-90 | General Conditions |
| 3 | Methyl acrylate | PdNPs@EDACs | Et₃N | DMF | 130 | 0.5-2 | ~90-98 | Adapted from[9] |
| 4 | Acrylonitrile | Pd(OAc)₂ | Et₃N | DMF | 110 | 4 | ~80-90 | General Conditions |
| 5 | 4-Vinylpyridine | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | 120 | 24 | ~70-80 | General Conditions |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous DMF and the alkene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Synthesis of p38 MAP Kinase Inhibitors Using 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, p38 has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.
The aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. 6-bromo-N,N-dimethylpyridin-2-amine is a versatile starting material for the synthesis of p38 MAP kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The N,N-dimethylamino group at the 2-position can influence the physicochemical properties and metabolic stability of the final compounds.
These application notes provide detailed protocols for the synthesis of potential p38 MAP kinase inhibitors using this compound as a key building block.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. The core of the pathway is a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase. Upon activation, p38 MAPK phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response.
Caption: The p38 MAP Kinase Signaling Pathway.
Experimental Protocols
The synthesis of p38 MAP kinase inhibitors from this compound can be achieved through a multi-step process, typically involving a palladium-catalyzed cross-coupling reaction followed by further functionalization.
General Experimental Workflow
The general workflow for the synthesis and evaluation of p38 MAP kinase inhibitors from this compound is depicted below.
Caption: General Experimental Workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 6-aryl-N,N-dimethylpyridin-2-amine intermediate.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of a N-aryl-6-(dimethylamino)pyridin-2-amine derivative.
Reaction Scheme:
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.).
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by the aniline derivative (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the in vitro biological activity of representative p38 MAP kinase inhibitors containing a substituted aminopyridine scaffold, which are structurally related to the compounds that can be synthesized using the protocols described above.
| Compound ID | Scaffold | R¹ | R² | p38α IC₅₀ (nM) |
| A-1 | 2-Aminopyridine | Aryl | H | 11 |
| B-1 | 2-Aminopyridine | Heteroaryl | H | 25 |
| C-1 | 2-Aminopyridine | Biphenyl | Amide | 11 |
Data is representative of compounds with similar core structures and may not reflect the exact values for derivatives of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel p38 MAP kinase inhibitors. The protocols outlined in these application notes provide a framework for the rational design and synthesis of new compounds. The use of robust and well-established palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the 2-(dimethylamino)pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The provided data on structurally related compounds can serve as a benchmark for the evaluation of newly synthesized inhibitors.
Application of 6-bromo-N,N-dimethylpyridin-2-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-N,N-dimethylpyridin-2-amine is a versatile bifunctional building block for the synthesis of complex heterocyclic compounds. Its 2-(dimethylamino)pyridine core is a prevalent scaffold in numerous kinase inhibitors, where it can act as a hinge-binding motif, mimicking the adenine region of ATP. The bromine atom at the 6-position provides a convenient handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, with a focus on the construction of diarylurea-based scaffolds, a well-established class of type II kinase inhibitors.
Application Notes: Strategic Utility in Kinase Inhibitor Scaffolds
The 2-(dimethylamino)pyridine moiety of this compound is a key structural element in the design of kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase active site. The dimethyl substitution can contribute to the modulation of physicochemical properties such as solubility and basicity.
Furthermore, the bromine atom at the 6-position is strategically placed for derivatization. Through cross-coupling reactions, various aryl and heteroaryl groups can be introduced. This is particularly relevant for the synthesis of diarylurea-based kinase inhibitors, which are known to target the "DFG-out" (inactive) conformation of kinases.[1][2] In these inhibitors, one aryl ring (derived from the 6-substituted pyridine) typically interacts with the hinge region, while the second aryl ring of the urea moiety occupies a hydrophobic pocket adjacent to the ATP binding site.[1]
Featured Application: Synthesis of a Diarylurea-Based Kinase Inhibitor Scaffold
A representative application of this compound is the synthesis of a diarylurea scaffold, a common core structure in many approved and investigational kinase inhibitors. The general synthetic approach involves a Suzuki-Miyaura coupling to introduce a nitrophenyl group, followed by reduction of the nitro group to an aniline, and subsequent reaction with an isocyanate to form the diarylurea linkage.
Quantitative Data of Representative Diarylurea Kinase Inhibitors
To illustrate the significance of the diarylurea scaffold, the following table summarizes the activity of selected kinase inhibitors featuring this core structure.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Sorafenib | B-Raf, VEGFR-2, PDGFR-β | B-Raf: 22, VEGFR-2: 90, PDGFR-β: 57 |
| Regorafenib | VEGFR1/2/3, TIE2, PDGFR, FGFR | VEGFR2: 4.2, TIE2: 13 |
| Lenvatinib | VEGFR1/2/3, FGFR1/2/3/4, PDGFRα, RET, KIT | VEGFR2: 4, FGFR1: 46 |
| Ponatinib | BCR-ABL, VEGFR, PDGFR, FGFR, SRC | BCR-ABL (native): 0.37, BCR-ABL (T315I): 2.0 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 3-Nitrophenylboronic Acid
This protocol describes the palladium-catalyzed cross-coupling reaction to form the key C-C bond, introducing the second aryl ring.
Materials:
-
This compound
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction concentration is typically 0.1-0.5 M with respect to the starting bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(3-nitrophenyl)-N,N-dimethylpyridin-2-amine.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the conversion of the nitro intermediate to the corresponding aniline.
Materials:
-
6-(3-nitrophenyl)-N,N-dimethylpyridin-2-amine
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Celite
Procedure (using Iron powder):
-
To a solution of 6-(3-nitrophenyl)-N,N-dimethylpyridin-2-amine (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-(3-aminophenyl)-N,N-dimethylpyridin-2-amine, which can often be used in the next step without further purification.
Protocol 3: Urea Formation
This protocol describes the final step to construct the diarylurea scaffold.
Materials:
-
6-(3-aminophenyl)-N,N-dimethylpyridin-2-amine
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.05 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 6-(3-aminophenyl)-N,N-dimethylpyridin-2-amine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Add the aryl isocyanate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically 1-3 hours).
-
If a precipitate forms, it is often the desired product. The reaction mixture can be concentrated and the solid collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the final diarylurea product.
Visualizations
Caption: Synthetic workflow for a diarylurea-based kinase inhibitor.
Caption: Inhibition of the Raf-MEK-ERK pathway by a diarylurea inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a framework for the rational design and synthesis of novel compounds, particularly those based on the well-established diarylurea scaffold. The amenability of this building block to robust and high-yielding cross-coupling reactions allows for the systematic exploration of the chemical space around the 2-(dimethylamino)pyridine core to optimize interactions with target kinases and develop potent and selective therapeutic agents.
References
Application Notes and Protocols for Library Synthesis Using 6-bromo-N,N-dimethylpyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-bromo-N,N-dimethylpyridin-2-amine as a versatile building block for library synthesis in medicinal chemistry. The strategic placement of the bromine atom at the 6-position and the dimethylamino group at the 2-position of the pyridine ring allows for diverse functionalization, making it an ideal scaffold for the generation of compound libraries targeting various biological endpoints, particularly in kinase inhibitor discovery programs.
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The dimethylamino group can act as a key hydrogen bond acceptor or a basic center, while the bromine atom serves as a convenient handle for modern cross-coupling reactions. This enables the rapid generation of analogues with diverse substituents at the 6-position, facilitating the exploration of structure-activity relationships (SAR). The most common and powerful methods for diversifying this scaffold are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Key Applications in Medicinal Chemistry
Derivatives of this compound are of significant interest in the development of:
-
Kinase Inhibitors: The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors.
-
GPCR Modulators: The pyridine core can serve as a scaffold for ligands targeting G-protein coupled receptors.
-
Ion Channel Modulators: Functionalized aminopyridines have shown activity against various ion channels.
-
Antiviral and Antibacterial Agents: The introduction of diverse functionalities can lead to compounds with antimicrobial properties.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar bromopyridine substrates. These conditions provide a strong starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Various Boronic Acids
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 |
| 3 | 6-Bromopyridin-3-amine | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 78 |
| 4 | 2-Bromopyridine | 4-Acetylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Various Amines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 89 |
| 3 | 5-Bromo-2-chloropyridine | Benzylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 14 | 82 |
| 4 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 75 |
Experimental Protocols
The following are general protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and degassed water (4:1 mixture)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, or heat in a microwave reactor at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Caption: Buchwald-Hartwig amination reaction scheme.
Caption: General experimental workflow for library synthesis.
Signaling Pathway Context: Kinase Inhibition
Many libraries synthesized from the this compound scaffold are designed to target protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from this scaffold.
Caption: Simplified kinase signaling pathway and point of intervention.
Application Notes and Protocols for the Synthesis of Substituted 2-Aminopyridines via 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of substituted 2-aminopyridines utilizing 6-bromo-N,N-dimethylpyridin-2-amine as a versatile starting material. The methodologies described herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions offer efficient and modular routes to novel 2,6-disubstituted pyridine scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3]
Introduction
Substituted 2-aminopyridines are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The ability to functionalize the pyridine ring at specific positions is crucial for tuning the pharmacological properties of these molecules. This compound serves as an excellent starting point for such diversification, with the bromine atom at the 6-position being amenable to various palladium-catalyzed cross-coupling reactions. The N,N-dimethylamino group at the 2-position can influence the electronic properties of the pyridine ring and may also serve as a handle for further derivatization.
This document outlines detailed experimental protocols for the synthesis of aryl, amino, and alkynyl substituted 2-(N,N-dimethylamino)pyridines. Representative quantitative data is provided in structured tables to guide reaction optimization and substrate scope exploration. Additionally, diagrams of key synthetic workflows and relevant biological signaling pathways are included to provide a comprehensive overview for researchers in drug development.
Data Presentation: Representative Yields for Cross-Coupling Reactions
The following tables summarize representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound with various coupling partners. The yields are based on literature reports for structurally similar bromopyridines and serve as a general guide.[3][4][5] Actual yields may vary depending on the specific substrate, reaction conditions, and scale.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 85 | 16 | 70-80 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 24 | 65-75 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 110 | 24 | 60-70 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 70-80 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 12 | 90-98 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-N,N-dimethylpyridin-2-amines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (4-8 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Substituted 6-(N,N-dimethylamino)pyridin-2-amines
This protocol provides a general method for the palladium-catalyzed amination of this compound with primary or secondary amines.[6][7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (3-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or glovebox
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 3 mol%) to a Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv) followed by the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-N,N-dimethylpyridin-2-amines
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.[5]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N).
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Experimental workflow for Sonogashira coupling.
Signaling Pathways Involving 2-Aminopyridine Derivatives
2-Aminopyridine derivatives have been identified as modulators of various signaling pathways implicated in a range of diseases, including cancer and neurodegenerative disorders. The following diagrams illustrate the inhibitory action of 2-aminopyridine derivatives on key signaling pathways.
References
- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of OLED Materials Utilizing 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of advanced Organic Light-Emitting Diode (OLED) materials using 6-bromo-N,N-dimethylpyridin-2-amine as a key building block. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of the complex organic molecules required for high-performance OLED devices. While the specific performance of materials derived directly from this compound is an active area of research, the following protocols for the synthesis of aza-carbazole and triazine-based materials are provided as robust starting points for the development of novel hole-transporting and host materials.
Introduction to this compound in OLED Synthesis
This compound is a versatile building block for the synthesis of nitrogen-containing organic electronic materials. The presence of a bromine atom allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The dimethylamino group can influence the electronic properties and solubility of the final material, while the pyridine nitrogen can enhance electron transport capabilities and provide a site for further functionalization. These features make it an attractive starting material for the synthesis of hole-transporting layers (HTLs), host materials, and electron-transporting layers (ETLs) in OLED devices.
Data Presentation: Representative Performance of Target Material Classes
The following table summarizes the typical performance characteristics of OLED devices incorporating materials structurally similar to those that can be synthesized from this compound. This data is intended to provide a benchmark for the expected performance of newly synthesized materials.
| Material Class | Role in OLED | Typical External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Color (CIE coordinates) |
| Aza-carbazole Derivatives | Hole-Transporting Layer (HTL) | 5 - 15 | 10,000 - 30,000 | 3.0 - 5.0 | Not Applicable |
| Triazine-based Hosts | Host for Phosphorescent Emitters | 15 - 25 | 20,000 - 50,000 | 3.5 - 6.0 | Dependent on Emitter |
| Phosphine Oxide Emitters | Emissive Layer (EML) | 20 - 35 | >30,000 | 2.5 - 4.5 | Blue to Green |
Experimental Protocols
Protocol 1: Synthesis of a Novel Aza-carbazole Derivative via Suzuki-Miyaura Coupling
This protocol describes a hypothetical synthesis of a novel aza-carbazole derivative, a class of molecules known for their excellent hole-transporting properties. The Suzuki-Miyaura coupling is a robust method for forming the key carbon-carbon bond in this synthesis.[1][2]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Carbazole-9-boronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, carbazole-9-boronic acid pinacol ester, and potassium carbonate.
-
The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under the inert atmosphere.
-
Solvent Addition: To the flask, add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Triazine-based Host Material via Buchwald-Hartwig Amination
This protocol outlines a plausible synthesis of a triazine-based host material. Such materials are crucial for high-efficiency phosphorescent OLEDs (PhOLEDs). The Buchwald-Hartwig amination is employed to form the critical carbon-nitrogen bond.[3]
Reaction Scheme:
(Note: This is a representative reaction, the actual triazine partner may vary)
Materials:
-
This compound (1.0 eq)
-
A suitable triazine coupling partner (e.g., a triazine with a reactive site) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the triazine coupling partner, and sodium tert-butoxide to a dry Schlenk flask.
-
Catalyst and Ligand Addition: In a separate vial, premix the Pd₂(dba)₃ and XPhos ligand in a small amount of anhydrous toluene. Add this catalyst/ligand solution to the reaction flask.
-
Solvent Addition: Add anhydrous toluene to the reaction flask.
-
Reaction: Seal the flask and heat the mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The resulting solid is purified by column chromatography or recrystallization.
Characterization:
The structure and purity of the synthesized material should be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Visualizations
Signaling Pathway Diagram
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeAddition [label="Oxidative Addition", shape=plaintext]; PdII_Complex [label="R-Pd(II)-X(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicEster [label="Organoboron\nReagent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; Diorgano_PdII [label="R-Pd(II)-R'(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReductiveElimination [label="Reductive\nElimination", shape=plaintext]; Product [label="Coupled Product\n(OLED Material)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxidativeAddition [style=invis]; ArylHalide -> OxidativeAddition [dir=none]; OxidativeAddition -> PdII_Complex; PdII_Complex -> Transmetalation [style=invis]; BoronicEster -> Transmetalation [dir=none]; Base -> Transmetalation [dir=none]; Transmetalation -> Diorgano_PdII; Diorgano_PdII -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label=" Catalyst\nRegeneration"]; } enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
// Nodes Start [label="Start: Reactant & Catalyst Preparation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionSetup [label="Reaction Setup under Inert Atmosphere"]; Heating [label="Heating & Stirring\n(Reaction Monitoring via TLC/LC-MS)"]; Workup [label="Reaction Quenching & Extraction"]; Purification [label="Purification\n(Column Chromatography / Recrystallization)"]; Characterization [label="Product Characterization\n(NMR, MS, etc.)"]; End [label="End: Pure OLED Material", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> ReactionSetup; ReactionSetup -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } enddot Caption: General experimental workflow for OLED material synthesis.
Logical Relationship Diagram
// Nodes StartingMaterial [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CouplingReaction [label="Cross-Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Functionalized Pyridine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; OLED_Material [label="Final OLED Material\n(e.g., HTL, Host)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Device [label="OLED Device Fabrication", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Performance [label="Device Performance\n(EQE, Luminance, etc.)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges StartingMaterial -> CouplingReaction; CouplingReaction -> Intermediate; Intermediate -> OLED_Material; OLED_Material -> Device; Device -> Performance; } enddot Caption: Logical progression from starting material to device performance.
References
Application Notes and Protocols: Photophysical Properties of Metal Complexes with 6-bromo-N,N-dimethylpyridin-2-amine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes featuring substituted pyridine ligands are of significant interest due to their rich photophysical properties, which are tunable through modification of the ligand structure and choice of the metal center. The 6-bromo-N,N-dimethylpyridin-2-amine ligand offers intriguing possibilities for the design of novel luminescent materials. The presence of an electron-donating dimethylamino group and an electron-withdrawing bromo substituent on the pyridine ring can create a "push-pull" electronic effect. This effect can influence the energy of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) excited states, which are crucial for the luminescence of d6 and d8 metal complexes like those of Ruthenium(II), Iridium(III), Platinum(II), and Rhenium(I).
These complexes have potential applications in various fields, including:
-
Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.
-
Bioimaging and Sensing: As luminescent probes for cells and biomolecules.
-
Photodynamic Therapy (PDT): As photosensitizers for the generation of reactive oxygen species.
-
Photocatalysis: In light-driven chemical transformations.
Predicted Photophysical Properties
Based on analogous systems, metal complexes of this compound are expected to exhibit the following general photophysical characteristics. The exact properties will be highly dependent on the specific metal ion, co-ligands, and the coordination geometry of the complex.
Table 1: Predicted Photophysical Data for Hypothetical Metal Complexes with this compound (L)
| Metal Complex (Hypothetical) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes |
| [Ru(bpy)₂(L)]²⁺ | ~450-480 (MLCT) | ~600-650 | Moderate | 100s of ns | The dimethylamino group may slightly red-shift the MLCT band compared to unsubstituted pyridine. |
| fac-[Ir(ppy)₂(L)] | ~380-420 (MLCT/ILCT) | ~520-580 | High | 1-2 µs | The combination of ligands will determine the exact emission color, likely in the green-yellow region. |
| [Pt(ppy)(L)Cl] | ~400-440 (MLCT) | ~550-600 | Moderate to High | 1-5 µs | Square-planar Pt(II) complexes often exhibit strong phosphorescence. |
| [Cu(P^P)(L)]⁺ | ~350-400 (MLCT) | ~500-550 | Moderate | 100s of ns to µs | P^P represents a diphosphine ligand. The emission is sensitive to the coordination geometry. |
bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine
Experimental Protocols
The following are generalized protocols for the synthesis and photophysical characterization of metal complexes with this compound.
Protocol 1: General Synthesis of a Ruthenium(II) Complex
This protocol describes a common method for synthesizing a heteroleptic Ruthenium(II) complex.
-
Materials: [Ru(bpy)₂Cl₂]·2H₂O, this compound, ethanol, water, argon or nitrogen gas.
-
Procedure:
-
In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) in a 3:1 ethanol/water mixture.
-
Degas the solution by bubbling with argon or nitrogen for 20 minutes.
-
Add this compound (1.1 equivalents) to the solution.
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the crude product by adding a saturated aqueous solution of KPF₆.
-
Filter the resulting solid, wash with cold water and diethyl ether.
-
Purify the complex by column chromatography on silica gel or alumina.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Protocol 2: Photophysical Measurements
This protocol outlines the standard procedures for characterizing the absorption and emission properties of the synthesized complexes.
-
Instrumentation: UV-Vis spectrophotometer, spectrofluorometer with a phosphorescence lifetime measurement accessory, integrating sphere for quantum yield measurements.
-
Sample Preparation:
-
Prepare stock solutions of the metal complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or methanol) at a concentration of approximately 1 mM.
-
For absorption measurements, prepare a solution with an absorbance of around 1 at the λmax.
-
For emission measurements, prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
For measurements in degassed conditions, bubble the solution with argon or nitrogen for at least 20 minutes.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the complex in a 1 cm path length quartz cuvette from 200 to 800 nm.
-
Determine the wavelength of maximum absorption (λmax) and the corresponding molar extinction coefficient (ε).
-
-
Steady-State Emission Spectroscopy:
-
Excite the sample at or near its absorption maximum.
-
Record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λem).
-
-
Luminescence Quantum Yield (Φ) Determination:
-
Use a reference compound with a known quantum yield that absorbs and emits in a similar spectral region (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095).
-
Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the reference.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Alternatively, use an integrating sphere for an absolute quantum yield measurement.
-
-
Excited-State Lifetime (τ) Measurement:
-
Excite the sample with a pulsed light source (e.g., a nitrogen laser or a pulsed LED).
-
Record the decay of the emission intensity over time.
-
Fit the decay curve to a single or multi-exponential function to determine the lifetime(s).
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for synthesis and photophysical characterization.
Key Electronic Transitions in a d⁶ Metal Complex
Caption: Jablonski diagram for a typical d⁶ metal complex.
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-bromo-N,N-dimethylpyridin-2-amine with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl scaffolds.[1] These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceutical compounds.[2][3] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromo-N,N-dimethylpyridin-2-amine with various arylboronic acids.
The presence of the 2-(N,N-dimethylamino) group on the pyridine ring introduces specific challenges. The lone pairs of electrons on both the pyridine and the amino nitrogens can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Therefore, careful selection of the catalyst system, including the palladium source and ligand, as well as the base and solvent, is critical to achieve high yields and efficient conversion.[4] Modern bulky, electron-rich phosphine ligands and pre-catalysts are often employed to overcome these challenges.[4]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of related amino- and methyl-substituted bromopyridines. This data serves as a valuable guide for selecting initial conditions for the coupling of this compound.
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 2 | 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Ligand 1* | KF (3.0) | Dioxane | 110 | 16 | 74[2] |
| 3 | 2-Amino-4-chloro-6-methyl-pyridine | 3-Pyridineboronic acid | Pd(PPh₃)₂Cl₂ (2.7) | PPh₃ | Na₂CO₃ (0.7) | ACN/H₂O (1:1) | 78 | 7 | N/A[5] |
| 4 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 16 | 85 |
| 5 | 2-Bromoaniline | Phenylboronic ester | CataXCium A Pd G3 (2) | CataXCium A | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 18 | 91[3] |
| 6 | 6-Bromopyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ (2.0) | DMF | 120 (MW) | 0.25 | 92 |
*Ligand 1 refers to a specific phosphite or phosphine oxide ligand developed for coupling 2-pyridyl nucleophiles as described in the cited literature.[2]
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald G3 precatalyst; 1-5 mol%)[4][7]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene, or DMF)[7]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.[7]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4][7]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the aryl bromide.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][7]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridin-2-amine.[8]
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly accelerate the reaction, reducing times from hours to minutes.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)[6]
-
Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)[6]
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Solvent Addition: Add the chosen solvent system to the vial.[6]
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[6]
-
Work-up and Purification: After cooling to room temperature, the work-up and purification steps are identical to those described in the conventional heating protocol.[6]
Mandatory Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical workflow for carrying out the synthesis and analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][7]
Caption: A typical experimental workflow for Suzuki coupling reactions.[6]
Troubleshooting and Optimization
-
Low Yield/No Reaction: This can be due to catalyst inhibition.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or use modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species.[4] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[4]
-
-
Protodeboronation: This side reaction involves the hydrolysis of the boronic acid to the corresponding arene.[4]
-
Dehalogenation: The starting aryl bromide is reduced to the corresponding arene.
-
Solution: Optimize the reaction time to avoid prolonged heating after the main reaction is complete. Ensure solvents are not a source of hydrides.[4]
-
-
Base Selection: The choice of base is critical.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Asymmetric Catalysis Applications of Chiral Pyridine-Aminophosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of chiral pyridine-aminophosphine ligands, a class of compounds structurally related to 2-aminopyridine derivatives, in asymmetric catalysis. The following sections detail their application in iridium-catalyzed asymmetric hydrogenation reactions, presenting key performance data and experimental protocols.
Application: Asymmetric Hydrogenation of Olefins and Imines
Chiral pyridine-aminophosphine ligands have demonstrated significant efficacy in the iridium-catalyzed asymmetric hydrogenation of various substrates, including benchmark olefins and challenging seven-membered cyclic imines. These ligands create a robust chiral environment around the metal center, leading to high enantioselectivity and diastereoselectivity in the reduction of prochiral molecules.
A notable example involves a library of tunable chiral pyridine-aminophosphine ligands synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds. These ligands, when complexed with iridium, form highly active and selective catalysts for the hydrogenation of substituted benzazepines and benzodiazepines, which are important structural motifs in pharmaceuticals.
Quantitative Data Summary
The performance of a representative chiral pyridine-aminophosphine ligand (L1) in the Ir-catalyzed asymmetric hydrogenation of selected substrates is summarized in the table below. The data highlights the high yields, excellent enantiomeric excesses (ee), and diastereomeric ratios (dr) achieved.
| Substrate | Product | Yield (%) | ee (%) | dr |
| (E)-1,2-diphenylethene | (R,R)-1,2-diphenylethane | >99 | 99 | - |
| Methyl (Z)-α-acetamidocinnamate | N-acetyl-(R)-phenylalanine methyl ester | >99 | 99 | - |
| 2,4-diphenyl-3H-benzo[b]azepine | (2R,4S)-2,4-diphenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 98 | 99 | >20:1 |
| 2,4-diphenyl-3H-1,5-benzodiazepine | (2S,4R)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 96 | 98 | >20:1 |
Data is based on a specific chiral pyridine-aminophosphine ligand and may vary with ligand and substrate structure.
Experimental Protocols
General Protocol for Ir-Catalyzed Asymmetric Hydrogenation
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral substrate using a pre-formed Ir-catalyst complexed with a chiral pyridine-aminophosphine ligand.
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral Pyridine-Aminophosphine Ligand (e.g., L1)
-
Substrate (e.g., 2,4-diphenyl-3H-benzo[b]azepine)
-
Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)
-
Hydrogen gas (H₂)
-
Schlenk flask or autoclave
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and the chiral pyridine-aminophosphine ligand (0.011 mmol) in anhydrous, degassed DCM (2 mL) in a Schlenk flask. Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a separate Schlenk flask or an autoclave, dissolve the substrate (0.1 mmol) in anhydrous, degassed DCM (3 mL).
-
Hydrogenation: Add the freshly prepared catalyst solution to the substrate solution under an inert atmosphere.
-
Pressurization: Purge the reaction vessel with hydrogen gas three times, and then pressurize the vessel to the desired hydrogen pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).
-
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by ¹H NMR) of the purified product.
Visualizations
Logical Workflow for Catalyst Application
The following diagram illustrates the general workflow for the application of chiral pyridine-aminophosphine ligands in asymmetric hydrogenation.
Caption: Workflow for Asymmetric Hydrogenation.
Proposed Catalytic Cycle
The diagram below outlines a plausible catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of an imine substrate with a chiral pyridine-aminophosphine (P,N) ligand.
Caption: Proposed Catalytic Cycle.
Application Notes and Protocols for the Scale-Up Synthesis of 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-N,N-dimethylpyridin-2-amine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As drug development progresses from laboratory-scale synthesis to pilot and commercial-scale production, robust and scalable synthetic routes are crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, addressing key challenges such as reaction control, impurity profiles, and process safety.
Synthetic Routes and Scale-Up Considerations
The synthesis of this compound typically proceeds through the methylation of 2-amino-6-bromopyridine. The scale-up of this process requires careful consideration of several factors to ensure efficiency, safety, and product quality.
Synthetic Pathway Overview
A common synthetic approach involves the initial synthesis of 2-amino-6-bromopyridine, followed by a methylation step to yield the final product.
Caption: Synthetic pathway for this compound.
Key Scale-Up Considerations:
-
Reaction Kinetics and Thermochemistry: Understanding the reaction kinetics and the exothermic nature of both the bromination and methylation steps is critical for safe scale-up. Proper temperature control is essential to prevent runaway reactions and minimize the formation of impurities.
-
Reagent Addition and Mixing: In larger reactors, the rate of reagent addition and efficient mixing are crucial for maintaining reaction homogeneity and avoiding localized concentration gradients that can lead to side reactions.
-
Solvent Selection: The choice of solvent should consider not only reaction performance but also factors such as boiling point, safety, environmental impact, and ease of removal during work-up.
-
Work-up and Product Isolation: The work-up procedure must be scalable and efficient in removing unreacted starting materials, reagents, and byproducts. Crystallization is often the preferred method for purification at scale.
-
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up campaign. This includes evaluating the toxicity of all materials, potential for runaway reactions, and appropriate handling procedures. Bromine and hydrobromic acid, often used in the synthesis of the precursor, are highly corrosive and require specialized handling protocols.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromopyridine (Precursor)
This protocol is adapted from established procedures for the bromination of 2-aminopyridine.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Aminopyridine | 94.11 | 10.0 | 106.3 |
| 48% Hydrobromic Acid | 80.91 (HBr) | 93.0 | ~575 |
| Bromine | 159.81 | 50.5 (16.2 L) | 316.0 |
| Sodium Nitrite | 69.00 | 29.3 | 424.6 |
| Sodium Hydroxide | 40.00 | 64.0 | 1600 |
| Diethyl Ether | 74.12 | As needed | - |
| Potassium Hydroxide | 56.11 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor equipped with a robust mechanical stirrer, cooling jacket, and a vent for off-gassing, charge 48% hydrobromic acid.
-
Addition of 2-Aminopyridine: Cool the hydrobromic acid to 10-20°C. Slowly add 2-aminopyridine, maintaining the temperature below 20°C.
-
Bromination: Cool the reaction mixture to 0°C or lower. Add bromine dropwise over a period of 2-3 hours, ensuring the temperature does not exceed 5°C. The reaction mixture may thicken as a yellow-orange perbromide forms.[2]
-
Diazotization: After the bromine addition is complete, stir the mixture for an additional 30 minutes at 0°C. Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over 2-3 hours, maintaining the temperature at or below 0°C.
-
Quenching and Neutralization: After stirring for another 30 minutes, slowly add a solution of sodium hydroxide in water, keeping the temperature below 25°C. The reaction mixture should become nearly colorless.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Solvent Removal: Dry the combined organic extracts over solid potassium hydroxide. Filter and remove the solvent under reduced pressure.
-
Purification: The crude 2-amino-6-bromopyridine can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Amino-6-bromopyridine | 173.01 | 15.0 | 86.7 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (NaH) | 7.63 | 190.7 |
| Methyl Iodide | 141.94 | 27.1 (11.9 L) | 191.0 |
| Tetrahydrofuran (THF) | 72.11 | As needed | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Reaction Setup: In a dry, inerted (e.g., nitrogen atmosphere) reactor, suspend 2-amino-6-bromopyridine in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C. Add sodium hydride portion-wise, controlling the hydrogen gas evolution. Allow the mixture to stir at room temperature until gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography or vacuum distillation.
Scale-Up Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient mixing, poor temperature control leading to side reactions, incomplete reaction. | Optimize stirrer speed and design. Implement a more robust cooling system. Monitor reaction progress by HPLC to ensure completion before work-up.[3] |
| Impurity Formation | Over-methylation (formation of quaternary ammonium salts), incomplete bromination, formation of isomers. | Carefully control the stoichiometry of the methylating agent. Ensure complete conversion in the bromination step. Optimize purification methods (e.g., recrystallization solvent screen). |
| Difficult Product Isolation | Emulsion formation during extraction, product oiling out instead of crystallizing. | Use of brine to break emulsions. For crystallization, conduct a solvent screen to find an optimal anti-solvent system. |
| Safety Concerns | Runaway reaction, handling of hazardous materials (bromine, sodium hydride, methyl iodide). | Perform a thorough thermal hazard evaluation. Implement engineering controls for handling hazardous reagents. Ensure all personnel are trained on emergency procedures. |
Logical Workflow for Scale-Up Synthesis
The following diagram illustrates the logical workflow for the scale-up synthesis of this compound, from initial process development to final product release.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 6-bromo-N,N-dimethylpyridin-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 6-bromo-N,N-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities largely depend on the specific reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig coupling), but often include:
-
Unreacted this compound.
-
Homocoupled byproducts of the coupling partner.
-
Residual palladium catalyst.
-
Phosphine ligands and their oxides (e.g., triphenylphosphine oxide).
-
Inorganic salts from the reaction workup.
Q2: My purified product is a colored oil or solid (e.g., yellow to brown), but it is expected to be colorless. What is the likely cause?
A2: Discoloration often indicates the presence of residual palladium catalyst or trace impurities. Even small amounts of palladium can impart a gray, brown, or black color to the product. Some organic byproducts can also be colored. It is advisable to analyze the sample for purity using techniques like NMR spectroscopy or LC-MS to identify the contaminants.
Q3: Which purification technique is generally most effective for products derived from this compound?
A3: The optimal purification method depends on the physicochemical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most versatile and widely used method for separating the desired product from starting materials, byproducts, and catalyst residues.
-
Acid-Base Extraction: This technique is highly effective for separating the basic pyridine-containing product from non-basic or acidic impurities.[1]
-
Recrystallization: This is an excellent method for obtaining highly pure solid products, provided a suitable solvent system can be identified.[1]
-
Distillation: This can be effective for liquid products with sufficient thermal stability and a boiling point distinct from impurities.
Q4: How can I effectively remove residual palladium catalyst from my product?
A4: Several methods can be employed to remove palladium residues:
-
Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove a significant portion of the heterogeneous palladium catalyst.[2]
-
Column Chromatography: Palladium residues often adhere strongly to silica gel and can be separated from the product during column chromatography.[2]
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb palladium, which can then be removed by filtration.
-
Scavenging Resins: Various commercial resins are designed to scavenge heavy metals like palladium from organic solutions.
Q5: What are the best practices for removing phosphine ligands and their oxides?
A5: Phosphine ligands and their corresponding oxides are common impurities in cross-coupling reactions.
-
Oxidation and Extraction: Unreacted phosphines can be oxidized to their corresponding phosphine oxides using a dilute hydrogen peroxide wash during the aqueous work-up.[3] The more polar phosphine oxides can then be removed by silica gel chromatography.
-
Precipitation with Metal Salts: Triphenylphosphine oxide (TPPO) can be precipitated from ethereal solvents or toluene by forming a complex with salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), which can then be removed by filtration.[3][4]
-
Scavenging with Copper(I) Chloride (CuCl): CuCl can effectively sequester a wide range of phosphine ligands by forming insoluble complexes that can be easily filtered off.[3][5]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing | Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.[6] | - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.[6]- Use a less acidic stationary phase like alumina or end-capped silica gel. |
| Poor Separation | Inappropriate solvent system (eluent). | - Perform small-scale TLC experiments with various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal eluent for separation.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Low Recovery | The product is strongly adsorbed onto the silica gel. | - After eluting the product, flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to recover any strongly retained material.- Consider using a different stationary phase like alumina. |
| Product Degradation on Column | The product is sensitive to the acidic nature of silica gel. | - Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina.- Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Recrystallization Issues
| Problem | Possible Causes | Solutions |
| Product Oiling Out | The solvent is too non-polar for the product, or the solution is cooled too quickly. | - Add a more polar co-solvent to the mixture.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. |
| No Crystal Formation | - The solution is not sufficiently saturated.- The solution is supersaturated, but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration of the product.[7]- Scratch the inside of the flask with a glass rod to induce nucleation.[7]- Add a seed crystal of the pure product.[7] |
| Impurities Co-crystallize | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | - Try a different recrystallization solvent or a mixture of solvents.- Purify the crude product by another method, such as column chromatography, before recrystallization.[1] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated product solution directly onto the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.[8]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine product will be protonated and move into the aqueous layer.[1]
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This will deprotonate the pyridinium salt, regenerating the free base.[1]
-
Back-Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to recover the purified product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Removal of Phosphine Ligands using Copper(I) Chloride
-
Dissolution: After the initial workup of the reaction, dissolve the crude product in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of CuCl: Add solid copper(I) chloride (typically 0.5-1.0 equivalent per equivalent of phosphine ligand) to the solution at room temperature.[3]
-
Stirring and Precipitation: Stir the mixture for 15-30 minutes. A precipitate of the CuCl-phosphine complex should form.[3]
-
Filtration: Remove the precipitate by filtration through a pad of Celite®.
-
Further Purification: The filtrate, now depleted of the phosphine ligand, can be concentrated and subjected to further purification as needed (e.g., column chromatography).
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification of Substituted Pyridines
| Product Type | Stationary Phase | Typical Eluent System (Gradient) | Reference |
| Aryl-substituted pyridines | Silica Gel | 0-20% Ethyl Acetate in Hexanes | [8] |
| Alkynyl-substituted pyridines | Silica Gel | Ethyl Acetate/Petroleum Ether (1:3) | [9] |
| Aminated pyridine derivatives | Silica Gel | 5-25% Ethyl Acetate in Hexanes | [8] |
Table 2: Common Recrystallization Solvents for Pyridine Derivatives
| Product Characteristics | Suitable Solvents | Reference |
| Moderately polar solids | Ethanol, Methanol, Isopropanol | [1] |
| Less polar solids | Pentane/Diethyl ether | [10] |
| Polar solids | Ethanol/Water mixtures | [1] |
Visualizations
Caption: A general workflow for the purification of reaction products.
Caption: A logical guide for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Cross-Coupling of 6-bromo-N,N-dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the cross-coupling of 6-bromo-N,N-dimethylpyridin-2-amine.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your cross-coupling experiments.
Issue 1: Low or No Product Yield
Low or no conversion of your starting material is a common issue. The following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Side Product Formation
The presence of significant side products can complicate purification and reduce the yield of your desired product. The most common side reactions are hydrodehalogenation, homocoupling, and protodeboronation (in Suzuki reactions).
Caption: Troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The substrate presents two main challenges. Firstly, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, which may lead to catalyst inhibition or deactivation. Secondly, the electron-donating N,N-dimethylamino group at the 2-position can make the C-Br bond less reactive towards oxidative addition, a crucial step in the catalytic cycle.
Q2: What are the most common side reactions observed with this substrate?
A2: The most prevalent side reactions are:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom to form N,N-dimethylpyridin-2-amine. This can be caused by hydride sources in the reaction mixture.
-
Homocoupling: Dimerization of the coupling partner, such as the boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
-
Protodeboronation (in Suzuki coupling): Cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of the corresponding arene.
Q3: How can I minimize catalyst inhibition by the pyridine nitrogen?
A3: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate phosphine ligands (e.g., dppf, BINAP) can help.[1] These ligands can stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen, thus promoting the desired catalytic cycle.
Q4: Is it necessary to protect the amino group?
A4: While many modern cross-coupling protocols are robust enough to tolerate the free amino group, in cases of severe catalyst inhibition or undesired side reactions involving the amine, protection (e.g., as an amide) could be considered. However, this adds extra steps to the synthesis. For a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, successful Suzuki couplings have been performed on the corresponding acetamide.[2]
Q5: Which cross-coupling reaction is likely to give the highest yield with this substrate?
A5: While the optimal reaction will depend on the specific coupling partners and conditions, Sonogashira couplings of similar 2-amino-bromopyridines have been reported with yields ranging from 72% to 96%.[3] Buchwald-Hartwig aminations and Suzuki couplings often provide moderate to good yields, but may require more extensive optimization to minimize side reactions.
Data Presentation
The following table summarizes representative yields for different cross-coupling reactions with substrates analogous to this compound. Note that yields are highly dependent on the specific coupling partners and reaction conditions.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Buchwald-Hartwig | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 | 60 | [4] |
| Buchwald-Hartwig | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55 | [5] |
| Suzuki-Miyaura | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-85 | [2] |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | [3] |
| Sonogashira | 1-Ethynyl-4-fluorobenzene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85 | [3] |
Experimental Protocols
The following are generalized protocols based on successful cross-coupling reactions of structurally similar aminobromopyridines. Optimization for this compound is recommended.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling (based on a similar substrate[2])
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane, and degassed water.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 85–95 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination (based on a similar substrate[4])
-
Materials: this compound (1.0 equiv), Amine (1.1-1.5 equiv), Pd₂(dba)₃ (1-2 mol%), Ligand (e.g., BINAP, 2-4 mol%), NaOBut (1.4 equiv), and anhydrous Toluene.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and NaOBut.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound and the amine coupling partner.
-
Heat the reaction mixture to 80-110 °C with stirring and monitor the reaction progress.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Sonogashira Coupling (based on a similar substrate[3])
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N, and anhydrous DMF.
-
Procedure:
-
To a dry Schlenk flask, add Pd(CF₃COO)₂, PPh₃, and CuI. Seal the flask and purge with an inert gas.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions with Pyridyl Bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protodeboronation, a common and often vexing side reaction encountered during Suzuki-Miyaura cross-coupling reactions involving pyridyl bromides.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with pyridyl boronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product and leading to the formation of a difficult-to-separate impurity.[1][3] Pyridyl boronic acids, especially 2-pyridylboronic acids, are particularly prone to this decomposition pathway.[1][2][4]
Q2: What are the primary drivers of protodeboronation in Suzuki reactions with pyridyl bromides?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH of the Reaction Medium: For 2-pyridylboronic acids, the reaction pH is a critical factor.[5] Under neutral pH conditions, they can form a zwitterionic intermediate that is highly reactive and readily undergoes decomposition.[1][2][5] Surprisingly, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the reactive zwitterion.[1][2][5]
-
Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[1][3]
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the Suzuki catalytic cycle, certain bases can also promote protodeboronation.[1][3][6][7]
-
Catalyst System: The palladium catalyst and its coordinating ligands play a vital role. A highly active catalyst that promotes a rapid cross-coupling reaction can outcompete the protodeboronation side reaction.[1][2] However, it has been observed that bulky phosphine ligands can sometimes promote palladium-catalyzed protodeboronation.[6][7][8][9][10]
-
Solvent and Water Content: The choice of solvent can impact the stability of the boronic acid and the reaction intermediates. The presence of water can also contribute to protodeboronation.[11][12][13]
Q3: How can I minimize protodeboronation when working with pyridyl bromides?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (BPin), MIDA (N-methyliminodiacetic acid) boronate, or as a trifluoroborate salt, can significantly increase stability.[2][14][15] These derivatives often act as a "slow-release" source of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[2][5]
-
Careful Selection of Reaction Conditions: Optimization of the base, solvent, and temperature is critical. Screening different bases and employing lower reaction temperatures when feasible can be beneficial.[1]
-
Ligand Selection: The use of specialized, bulky, and electron-rich phosphine ligands can enhance the rate of the desired cross-coupling, thereby reducing the lifetime of the unstable boronic acid in the reaction mixture.[1][15]
-
Use of Additives: In some cases, the use of additives like copper salts has been shown to be effective in suppressing protodeboronation, although their exact role is still a subject of investigation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product with significant formation of the corresponding (deboronated) pyridine. | High rate of protodeboronation of the pyridyl boronic acid. | - Switch to a more stable boronic acid derivative (e.g., MIDA boronate, pinacol boronate, or trifluoroborate salt).[2][14][15] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). - Lower the reaction temperature.[1] - Ensure anhydrous conditions if using a boronic ester. |
| Reaction is sluggish or incomplete. | - Catalyst inhibition by the pyridine nitrogen. - Inefficient oxidative addition or transmetalation. | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[15] - Increase the reaction temperature cautiously.[14] - Screen different palladium precatalysts and ligands.[1] |
| Formation of significant homocoupling byproducts. | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents.[14][15] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Bromide with a Phenylboronic Acid
Note: This is a general starting point and may require optimization for specific substrates.
Materials:
-
Pyridyl bromide (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the pyridyl bromide, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of dioxane to water).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Pyridyl MIDA Boronate
This protocol is adapted for challenging couplings where protodeboronation is a major concern.[1]
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
XPhos-Pd-G3 (palladium precatalyst) (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.[1]
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.125 M with respect to the aryl halide.[1]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizing Reaction Pathways and Workflows
Caption: Competing pathways in Suzuki reactions with pyridyl boronic acids.
Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Dehalogenation of 6-bromo-N,N-dimethylpyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the dehalogenation side product, N,N-dimethylpyridin-2-amine, formed during cross-coupling reactions of 6-bromo-N,N-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when performing cross-coupling reactions with this compound?
The most frequently observed side product is the dehalogenated compound, N,N-dimethylpyridin-2-amine. This occurs through a competing hydrodehalogenation reaction, where the bromine atom is replaced by a hydrogen atom.[1] This side reaction is particularly common in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[1]
Q2: What reaction conditions favor the formation of the dehalogenated side product?
Several factors can promote the undesired hydrodehalogenation side reaction:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of dehalogenation.
-
Presence of Protic Solvents or Water: Trace amounts of water or other protic species can act as a hydride source, leading to the formation of the dehalogenated product.
-
Choice of Base and Ligand: The selection of the base and phosphine ligand in palladium-catalyzed reactions is critical. Some combinations can favor the hydrodehalogenation pathway.[2]
-
Prolonged Reaction Times: Extended reaction times can lead to the accumulation of the dehalogenated byproduct.
Q3: How can I minimize the formation of N,N-dimethylpyridin-2-amine during a Buchwald-Hartwig amination?
Minimizing the dehalogenation side product involves careful optimization of the reaction conditions:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, SPhos), can promote the desired C-N bond formation and suppress hydrodehalogenation.[3][4][5] The steric bulk of these ligands can disfavor the side reactions.[5]
-
Base Selection: The choice of base is crucial. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, their effect on dehalogenation should be considered. In some cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be advantageous.[6]
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Palladium Precatalyst: Utilizing a well-defined palladium precatalyst can lead to more reproducible results and potentially lower levels of side products compared to generating the active catalyst in situ.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize dehalogenation.
Q4: How can I effectively separate the desired 6-substituted product from the dehalogenated N,N-dimethylpyridin-2-amine?
Chromatographic separation is the most common method for purifying the desired product from the dehalogenated side product.
-
Column Chromatography: Silica gel column chromatography is typically effective.[7][8] A gradient elution with a solvent system like petroleum ether/ethyl acetate or hexanes/ethyl acetate is often used.[7] The less polar dehalogenated product will generally elute before the more polar desired product.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the separation and identify the appropriate fractions to collect.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions of this compound, with a focus on the formation of the dehalogenation side product.
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of dehalogenated side product | 1. Non-optimal ligand selection. 2. Presence of moisture or protic impurities. 3. Reaction temperature is too high. 4. Inappropriate base. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Ensure all solvents and reagents are rigorously dried. Use an inert atmosphere. 3. Perform the reaction at a lower temperature and monitor for conversion. 4. Evaluate alternative bases such as Cs₂CO₃ or K₃PO₄. |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a fresh palladium source or a pre-activated catalyst. 2. If using a weaker base, consider switching to a stronger base like NaOtBu or LiHMDS. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor separation of product and side product | 1. Inappropriate solvent system for chromatography. 2. Overloaded column. | 1. Optimize the eluent system using TLC to achieve better separation (Rf difference). A less polar solvent system may be required. 2. Reduce the amount of crude material loaded onto the column. |
| Reaction is not reproducible | 1. Inconsistent quality of reagents or solvents. 2. Variations in inert atmosphere technique. 3. Inconsistent catalyst activity. | 1. Use freshly purified reagents and anhydrous solvents from a reliable source. 2. Ensure a consistently dry and oxygen-free reaction setup. 3. Use a stable palladium precatalyst. |
Data Presentation
The following table provides illustrative data on the effect of different ligands on the yield of the desired aminated product and the formation of the dehalogenated side product in a model Buchwald-Hartwig reaction.
Table 1: Influence of Phosphine Ligand on Product Distribution
| Ligand | Desired Product Yield (%) | Dehalogenated Side Product (%) |
| PPh₃ | 35 | 50 |
| BINAP | 65 | 25 |
| XPhos | 92 | <5 |
| SPhos | 90 | <5 |
Note: These are representative values and actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Add anhydrous toluene (or another suitable solvent) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Troubleshooting workflow for managing dehalogenation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 8. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
catalyst inhibition by pyridine nitrogen in 6-bromo-N,N-dimethylpyridin-2-amine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-N,N-dimethylpyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst inhibition by the pyridine nitrogen in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?
Low conversion or reaction failure is a common issue when working with 2-halopyridine substrates like this compound.[1] The primary cause is often catalyst poisoning or inhibition by the pyridine nitrogen.[1][2][3][4] The lone pair of electrons on the ring nitrogen can coordinate strongly to the palladium catalyst center, forming stable, inactive complexes that halt the catalytic cycle.[2][3] This phenomenon is frequently referred to as the "2-pyridyl problem."[2] Additionally, the N,N-dimethylamino group can also interact with the catalyst, further complicating the reaction.[3][4][5]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount for success.[3]
-
Reaction Conditions: Suboptimal base, solvent, or temperature can lead to incomplete reactions or catalyst decomposition.[2][3]
-
Reagent Quality: Ensure all reagents, especially the boronic acid (in Suzuki coupling) and solvents, are pure and dry.[2][3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center. This prevents the coordination of reactants and inhibits key steps like oxidative addition or reductive elimination.[2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or temperatures.[2]
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose into inactive palladium black. This process is often accelerated by the slow kinetics resulting from pyridine inhibition.[2]
Q3: How can I overcome catalyst inhibition by the pyridine nitrogen?
Several strategies can be employed to mitigate the inhibitory effects of the pyridine nitrogen:
-
Switch to a Bulkier, Electron-Rich Ligand: Sterically hindered and electron-rich phosphine ligands are highly effective. Ligands like XPhos, SPhos, and RuPhos can promote the desired reaction by sterically discouraging the pyridine nitrogen from coordinating to the metal center while facilitating the key steps of the catalytic cycle.[2][3][6]
-
Use a Modern Pre-catalyst: Well-defined palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to generate the active Pd(0) species efficiently and can provide a more active and stable catalytic system.[3][6]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[2][3]
-
Optimize the Base and Solvent: The choice of base is critical. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective in these systems.[2][3] Screening different anhydrous solvents can also impact solubility and reaction rates.
Q4: What are the most common side reactions and how can they be minimized?
Several side reactions can compete with the desired cross-coupling:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[3][4] Optimizing the ligand, base, and lowering the reaction temperature can help mitigate this.[2]
-
Protodeboronation (in Suzuki Coupling): The boronic acid is hydrolyzed back to the corresponding arene. This is common in aqueous, basic conditions.[3][4] To minimize this, use anhydrous conditions, employ more stable boronic esters (e.g., pinacol esters), and keep reaction times as short as possible.[3][4]
-
Homocoupling: The organometallic reagent (e.g., boronic acid) couples with itself. This is often promoted by the presence of oxygen.[4][7] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial to prevent this.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Catalyst Inhibition/Deactivation | • Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[3] • Use a modern, air-stable pre-catalyst (e.g., a G3-precatalyst).[3] • Increase catalyst loading incrementally (e.g., from 2 mol% to 4 mol%).[3] |
| Inefficient Oxidative Addition | • If possible, switch from a chloro- or bromo-pyridine to an iodo-pyridine for greater reactivity.[2] • Carefully increase the reaction temperature in 10-15 °C increments.[2] | |
| Suboptimal Base or Solvent | • Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2] • Ensure the solvent is anhydrous and that all reagents are soluble. | |
| Significant Dehalogenation | Presence of Hydride Sources | • Use anhydrous solvents. • Optimize the choice of ligand and base.[2] • Reduce reaction time and/or temperature.[2] |
| Boronic Acid Homocoupling | Oxygen in Reaction Mixture | • Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with inert gas).[1] • Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment.[1] |
| Catalyst Decomposition (Palladium Black) | Slow Catalysis / High Temperature | • Use a more stable catalyst system (e.g., those with N-heterocyclic carbene (NHC) ligands).[7] • Employ a more active catalyst that allows the reaction to proceed at a lower temperature.[7] |
Visualizing the Problem and Solution
Catalyst Inhibition by Pyridine Nitrogen
Caption: The pyridine nitrogen can coordinate to both Pd(0) and Pd(II) species, forming inactive complexes and halting the catalytic cycle.
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions involving pyridine substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the this compound, arylboronic acid, base, and palladium pre-catalyst.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
Reaction Setup: In a glovebox or under a positive stream of inert gas, add the palladium pre-catalyst and base to a dry Schlenk tube.
-
Reagent Addition: Add the solvent, followed by the this compound and the amine coupling partner.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, ensure the setup is under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction (e.g., with saturated aqueous ammonium chloride if using LiHMDS).[9] Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
troubleshooting low conversion in Buchwald-Hartwig amination of 6-bromo-N,N-dimethylpyridin-2-amine
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Low Conversion in the Amination of 6-bromo-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the C-N cross-coupling of this compound and similar heteroaromatic substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can often be traced back to fundamental reaction parameters. The catalytic system is sensitive to atmospheric conditions and reagent quality.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction flask was thoroughly evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) and that this atmosphere was maintained during all reagent additions and throughout the reaction.
-
Reagent and Solvent Quality: Trace amounts of water or other impurities can deactivate the catalyst.[1] Solvents must be anhydrous and degassed. Reagents, including the amine and the base, should be of high purity. The quality and age of the palladium precursor can also affect reproducibility.[1]
Q2: Are there specific challenges associated with a 2-bromopyridine substrate like this one?
Yes, 2-halopyridines are known to be challenging substrates in Buchwald-Hartwig amination.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, forming stable, off-cycle complexes that act as catalyst poisons.[2][3] This sequestration of the catalyst can significantly slow down or halt the reaction.
-
Substrate Electronics: The presence of two electron-donating amino groups on the pyridine ring (the N,N-dimethylamino group and the inherent pyridine nitrogen) makes the aryl bromide more electron-rich, which can slow the initial oxidative addition step.
Q3: How should I select the catalyst and ligand for this substrate?
The choice of ligand is critical for overcoming the challenges posed by 2-bromopyridines.[4]
-
Ligand Class: Bulky, electron-rich dialkylbiaryl phosphine ligands are the most effective choice.[4][5] These ligands promote the desired reductive elimination step and their steric bulk can help mitigate the poisoning effect of the pyridine nitrogen.[2][6]
-
Specific Ligands: Consider screening ligands such as XPhos , SPhos , or RuPhos .[4][5][7] These have demonstrated success in couplings of challenging heteroaromatic halides.
-
Palladium Pre-catalysts: Using a pre-formed palladium pre-catalyst (e.g., a G3 or G4 palladacycle) is often more reliable than generating the active catalyst in situ from a source like Pd(OAc)₂.[4][8] Pre-catalysts ensure more efficient and reproducible formation of the active LPd(0) species.[4]
Q4: What is the most suitable base for this reaction?
The base plays a crucial role in the catalytic cycle, and its selection depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base that often leads to higher reaction rates.[2][8] However, it is not compatible with base-sensitive functional groups.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be useful, particularly for substrates with protic functional groups.[9]
-
Weaker Bases: If your substrate is sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives.[8] They offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times. The solubility of these bases can impact reaction rates, so vigorous stirring is essential.[8]
Q5: Which solvent and temperature should I use?
-
Solvents: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[10] Tetrahydrofuran (THF) is another option. Ensure the chosen solvent can fully dissolve the starting materials at the reaction temperature. Poor solubility is a common cause of reaction failure.[1]
-
Temperature: These reactions typically require heating. A temperature range of 80-110 °C is a good starting point.[1][4] For challenging substrates or when using weaker bases, higher temperatures may be necessary to achieve a reasonable reaction rate.
Q6: I am observing hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. How can this be minimized?
Hydrodehalogenation arises from a competing β-hydride elimination pathway.[11]
-
Use a Bulky Ligand: Sterically hindered ligands can sterically disfavor the conformation required for β-hydride elimination.[4]
-
Optimize Base and Temperature: Using a less aggressive base or lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired C-N coupling.[4]
Data Presentation
Table 1: Troubleshooting Summary for Low Conversion
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Oxygen or moisture contamination | Ensure rigorous inert atmosphere and use anhydrous, degassed solvents.[1] |
| Catalyst inhibition by pyridine nitrogen | Use a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos).[4] | |
| Inefficient catalyst activation | Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a commercially available pre-catalyst (G3 or G4).[4][8] | |
| Ineffective base | If using a weak base (K₃PO₄, Cs₂CO₃), consider switching to a stronger base (NaOtBu) if compatible with your substrate.[8][9] | |
| Side Product Formation | Hydrodehalogenation | Employ a sterically hindered ligand; consider a milder base or lower temperature.[4][11] |
| Stalled Reaction | Poor solubility of reagents | Screen alternative solvents (toluene, dioxane, THF) or increase temperature.[1] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines (Analogous Systems)
| Amine Partner | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Yield Range |
| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good to Excellent |
| Secondary Alkylamine | [Pd(allyl)Cl]₂ / RuPhos | LHMDS | Dioxane | 110 | Moderate to Good |
| Aniline Derivative | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | Good |
| Heterocyclic Amine | XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | Moderate to Excellent |
| Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is intended as a guide for starting point optimization. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-1.5 eq. to Pd)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the palladium pre-catalyst, and the base under an inert atmosphere (in a glovebox if possible).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Via syringe, add the anhydrous, degassed solvent, followed by the liquid amine coupling partner (if the amine is a solid, add it in step 1).
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (monitor progress by TLC or LC-MS, typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion.
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. entegris.com [entegris.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Base Selection in Coupling Reactions of 6-bromo-N,N-dimethylpyridin-2-amine
This guide provides troubleshooting advice and frequently asked questions regarding the critical role of base selection in palladium-catalyzed cross-coupling reactions involving 6-bromo-N,N-dimethylpyridin-2-amine. The presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic dimethylamino group—can lead to catalyst inhibition, making the choice of base paramount for successful synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for coupling reactions with 2-aminopyridine derivatives like this compound?
A1: Base selection is critical for several reasons:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the dimethylamino group can coordinate with the palladium catalyst. This can inhibit or deactivate the catalyst, halting the catalytic cycle.[1] A suitable base can minimize these unwanted interactions.
-
Activation of Coupling Partners: In many cross-coupling reactions, the base's primary role is to activate one of the coupling partners. For instance, in Suzuki-Miyaura coupling, the base forms a more nucleophilic boronate species from the boronic acid, which is necessary for the rate-determining transmetalation step.[2]
-
Facilitating Reductive Elimination: The base is essential for the turnover of the catalyst, often by deprotonating an intermediate complex to facilitate the final reductive elimination step that forms the product.[3][4]
-
Preventing Side Reactions: An inappropriate base can promote side reactions. For example, in Suzuki couplings, a base that is too strong or used in aqueous conditions can accelerate the protodeboronation of the boronic acid.[1]
Q2: What are the common types of bases used, and what are their general pros and cons?
A2: Bases are broadly categorized as inorganic or organic.[5]
-
Inorganic Bases:
-
Examples: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and alkoxides (NaOtBu, KOtBu).
-
Pros: Generally inexpensive, widely available, and effective. Strong, non-nucleophilic alkoxides like NaOtBu are essential for many Buchwald-Hartwig aminations.[4][6] Weaker bases like K₂CO₃ and K₃PO₄ are often effective for Suzuki couplings.[1][7]
-
Cons: They often have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures that can complicate kinetics and reproducibility.[8]
-
-
Organic Bases:
-
Examples: Amine bases (Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) and amidine bases (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU).
-
Pros: Typically soluble in organic solvents, leading to homogeneous reaction conditions.[8] Amine bases are standard in Sonogashira couplings.[9][10]
-
Cons: Can be more expensive. Their role can be complex; depending on their ability to bind to the palladium center, they can sometimes inhibit the reaction.[8][11]
-
Q3: I am getting low to no yield in my Suzuki-Miyaura coupling. What role could the base be playing?
A3: If you are experiencing low yields in a Suzuki coupling, the base is a primary suspect. Consider the following:
-
Base Strength: The base may be too weak to form the active boronate species efficiently. Conversely, a base that is too strong might promote decomposition of the starting materials or catalyst.
-
Protodeboronation: The base, especially in the presence of water, might be causing hydrolysis of your boronic acid to the corresponding arene, a common side reaction.[1] Using more stable boronic esters (e.g., pinacol esters) or switching to anhydrous conditions can mitigate this.[1]
-
Solubility: If using an inorganic base, its low solubility could be limiting the reaction rate. Ensure vigorous stirring or consider a different solvent system.
-
Screening: The choice of base is often empirical. Screening a variety of bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃, is a standard optimization step.[2][12]
Q4: Which bases are recommended for Buchwald-Hartwig amination of this compound?
A4: Buchwald-Hartwig amination typically requires a strong, sterically hindered, non-nucleophilic base to facilitate the deprotonation of the amine-palladium complex.[4][13] Common and effective choices include:
-
Sodium tert-butoxide (NaOtBu): This is the most frequently used base for this reaction and has proven effective for aminating 2-bromopyridine derivatives.[6][14]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be effective, particularly when other bases fail.[15]
-
Cesium Carbonate (Cs₂CO₃): While a carbonate, it is more soluble and basic than K₂CO₃ and has been used successfully in challenging aminations.[16]
Q5: What is the role of the base in a Sonogashira coupling, and what are common choices?
A5: In the Sonogashira reaction, an amine base plays two key roles. First, it deprotonates the terminal alkyne to form the acetylide, which can then react with the copper(I) co-catalyst. Second, it acts as a scavenger for the hydrogen halide (HBr) generated during the catalytic cycle.[10][17] The most common choices are liquid amine bases, such as:
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Base Strength | The chosen base may be too weak or too strong. Screen a panel of bases with varying pKa values (e.g., K₂CO₃, K₃PO₄, NaOtBu).[1] |
| Poor Base Solubility | If using an inorganic base like K₃PO₄, ensure it is finely ground and that stirring is vigorous.[20] Alternatively, switch to a more soluble base (e.g., Cs₂CO₃) or a soluble organic base (e.g., DBU). |
| Catalyst Inhibition by Base | Some organic bases can act as ligands and inhibit the catalyst.[8][11] If using an organic base, try reducing its concentration or switching to an inorganic alternative. |
| Inadequate Degassing | Oxygen can deactivate the palladium catalyst.[1] Ensure all solvents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen). |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategy |
| Protodeboronation (Suzuki) | The boronic acid is being hydrolyzed. This is often promoted by aqueous conditions and certain bases.[1] | 1. Use a more stable boronic ester (pinacol or MIDA).[1] 2. Run the reaction under strictly anhydrous conditions. 3. Use a milder base if possible.[1] |
| Dehalogenation (Hydrodehalogenation) | The starting aryl bromide is being reduced. This can be caused by hydride sources in the reaction mixture. | 1. Ensure solvents (e.g., alcohols) are not acting as hydride sources.[1] 2. Optimize reaction time to avoid prolonged heating after product formation is complete.[1] |
| Homocoupling (Suzuki) | The boronic acid is coupling with itself. | This can be an issue with highly active catalysts or electron-poor boronates.[21] Consider changing the ligand or using a different palladium precursor. |
Data Presentation: Base Performance in Analogous Systems
Disclaimer: The following data is compiled from studies on structurally similar bromopyridine derivatives due to limited published data specifically for this compound. These results provide a strong starting point for reaction optimization.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Pyridine Substrate | Base | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | MW | 81 |
| 2 | Aryl Halide | Na₂CO₃ | Pd Catalyst | Not specified | Not specified | 98 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 85-95 | Good |
| 4 | 6-Bromoisoquinoline-1-carbonitrile | Cs₂CO₃ | Pd(dba)₂ / BINAP | THF | Not specified | 80 |
References for Table 1:[2][7][12][16]
Table 2: Comparison of Bases in Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Pyridine Substrate | Amine | Base | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | NaOtBu | Pd₂(dba)₃ / BINAP | Toluene | 80 | 60 |
| 2 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | NaOtBu | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 |
| 3 | 6-Bromopyridin-3-amine | Morpholine | LiHMDS | Pd₂(dba)₃ / XPhos | THF | 65 | Not specified |
References for Table 2:[6][15]
Table 3: Comparison of Bases in Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Pyridine Substrate | Alkyne | Base | Pd Catalyst | Cu Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-bromo-4-methylpyridin-2-amine | Propargyl amine | Et₃N | Pd(PPh₃)₄ | CuI | CH₃CN | 120 | Good |
| 2 | 6-bromo-3-fluoro-2-cyanopyridine | (4-ethylphenyl)ethyne | Et₃N | Pd(PPh₃)₄ | CuI | THF | RT | High |
| 3 | p-iodonitrobenzene | Phenyl acetylene | Piperidine | Not specified | Not specified | Not specified | 50 | High |
References for Table 3:[18][19][22]
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[15] Reagents should be of high purity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from conditions used for similar aminobromopyridines.[7][14]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure adapted for aminating bromopyridines.[14]
-
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-5 mol%).
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium source, ligand (if not using a pre-catalyst), and base.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[14]
-
Visualizations
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for base selection in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.kaust.edu.sa]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 6-bromo-N,N-dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-N,N-dimethylpyridin-2-amine. The content is designed to address specific issues encountered during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
The most prevalent and synthetically useful cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad substrate scope and tolerance of various functional groups.
Q2: How does the N,N-dimethylamino group at the 2-position influence the reactivity of the C-Br bond?
The N,N-dimethylamino group is electron-donating, which can increase the electron density of the pyridine ring. This may decrease the reactivity of the carbon-bromine bond towards the initial oxidative addition step in palladium-catalyzed coupling reactions, which is often the rate-determining step.
Q3: Can the pyridine nitrogen and the N,N-dimethylamino group interfere with the catalyst?
Yes, the lone pair of electrons on both the pyridine nitrogen and the exocyclic N,N-dimethylamino group can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[1]
Q4: What are the most common side reactions observed, and how can they be minimized?
Common side reactions include:
-
Protodeboronation: The hydrolysis of the boronic acid starting material. This can be minimized by using fresh boronic acids or more stable boronic esters (e.g., pinacol esters) and ensuring anhydrous reaction conditions where appropriate.[1]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom. Screening different bases and solvents can help reduce this side reaction.[2]
-
Homocoupling: The self-coupling of the boronic acid. This is often promoted by the presence of oxygen. Thoroughly degassing solvents and maintaining an inert atmosphere are crucial for minimizing homocoupling.[1]
Q5: Are there any recommended "green" solvent alternatives for reactions with this substrate?
For Suzuki-Miyaura reactions, there is growing interest in using more environmentally friendly solvents. Protic solvents like water and alcohols, often in combination with organic co-solvents, are being explored. For Buchwald-Hartwig aminations, performing the reaction in water or under solvent-free (neat) conditions has been reported for some systems.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition/Deactivation | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands can prevent the coordination of the pyridine and amino nitrogens to the palladium center, thus stabilizing the active catalyst.[1] |
| Inefficient Oxidative Addition | Increase the reaction temperature. Consider a different palladium precatalyst (e.g., a pre-formed Pd(0) source like Pd₂(dba)₃). | The C-Br bond on the electron-rich pyridine ring may require more energy for the oxidative addition to occur. |
| Inappropriate Solvent System | Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., 1,4-dioxane, DMF), often with an aqueous component. | The solvent's polarity affects the solubility of reagents and the stability of catalytic intermediates. A mixture like 1,4-dioxane/water is often effective.[3] |
| Incorrect Base | Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | The choice of base is often dependent on the solvent and is critical for the transmetalation step. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid and ensure the solvent is anhydrous and degassed. | Impurities or water can lead to side reactions like protodeboronation and catalyst deactivation. |
Issue 2: Low or No Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | Employ sterically hindered, electron-rich ligands (e.g., XPhos, BrettPhos). | Similar to Suzuki coupling, these ligands prevent catalyst inhibition by the nitrogen atoms of the substrate.[4] |
| Suboptimal Base | Screen strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS. | A strong base is required for the deprotonation of the amine to form the palladium-amido complex.[4] |
| Incorrect Solvent | Toluene and 1,4-dioxane are commonly effective. Screen other aprotic solvents if necessary. | The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[5][6] |
| Sterically Hindered Amine | Increase reaction temperature and/or use a more electron-rich and less sterically demanding ligand. | Steric hindrance can slow down the coupling. More forcing conditions may be required. |
| Poor Quality Reagents | Use freshly distilled/dried solvents and pure amines. | Water and other impurities can quench the base and deactivate the catalyst. |
Data Presentation
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of Bromopyridines
| Solvent System | Typical Base | General Outcome | Comments |
| Toluene/H₂O | K₂CO₃ | Moderate to High Yield | A common and cost-effective choice. |
| 1,4-Dioxane/H₂O | K₃PO₄, Cs₂CO₃ | High to Excellent Yield | Often provides higher yields, especially with challenging substrates.[3] |
| DMF | Na₂CO₃ | Moderate to High Yield | Can aid in the solubility of starting materials. |
| THF/H₂O | K₃PO₄ | High to Excellent Yield | A strong base that can be very effective for less reactive substrates. |
Note: This table is a generalization based on similar substrates. Optimization for this compound is recommended.
Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination of Bromopyridines
| Solvent | Typical Base | General Outcome | Comments |
| Toluene | NaOtBu, KOtBu | High to Excellent Yield | A widely used and effective solvent for this reaction.[7] |
| 1,4-Dioxane | NaOtBu, LHMDS | High to Excellent Yield | Another common and effective aprotic solvent.[5] |
| THF | LHMDS | Good to High Yield | Often used with LiHMDS as the base.[4] |
| tBuOH | K₃PO₄, Cs₂CO₃ | Moderate to High Yield | Can be used in some systems, sometimes as a co-solvent. |
Note: This table is a generalization based on similar substrates. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
strategies to minimize homocoupling of boronic acids with 6-bromo-N,N-dimethylpyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with 6-bromo-N,N-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This side reaction is undesirable because it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and introduces impurities that can be difficult to separate due to their structural similarity to the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then facilitate the coupling of two boronic acid molecules, leading to the homocoupled product.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[2][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer.[2][5] This reaction also serves to reduce the Pd(II) to the active Pd(0) state, but it is a wasteful process that lowers the overall efficiency of the desired cross-coupling.[2][4]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the catalyst system is crucial for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it does not require an initial reduction step that can be mediated by boronic acid homocoupling.[2][6] Modern precatalysts, such as Buchwald's G3 and G4 palladacycles, are also highly effective as they are designed to generate the active Pd(0) species cleanly and efficiently, thereby suppressing side reactions.[2]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[2] Their steric hindrance can prevent the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[2] For challenging substrates like 2-substituted pyridines, specialized ligands may be required to achieve high yields.[7]
Q4: What is the role of the base in this reaction, and how can it be optimized?
A4: The base is essential for activating the boronic acid to facilitate the transmetalation step.[8] However, the choice and amount of base can significantly influence the extent of homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they are less likely to promote the homocoupling side reaction.[2] For pyridine-containing substrates, bases like K₃PO₄ and cesium carbonate (Cs₂CO₃) have been used effectively.[9][10]
Q5: How can I effectively remove oxygen from the reaction setup?
A5: Rigorous deoxygenation of the solvent and reaction mixture is one of the most critical steps to prevent homocoupling.[3][11] Common and effective methods include:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 30-60 minutes) effectively displaces dissolved oxygen. A subsurface sparge is particularly efficient.[4][6][12]
-
Freeze-Pump-Thaw: This technique, which involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere, is a highly effective method for complete oxygen removal. It is recommended to repeat this cycle at least three times.[6][12]
Q6: Does the reaction temperature influence the formation of homocoupling byproducts?
A6: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired Suzuki coupling, excessively high temperatures (>100-110 °C) can sometimes lead to catalyst decomposition (precipitation of palladium black) and an increase in side reactions, including homocoupling.[13][14] It is important to find an optimal temperature that promotes the cross-coupling reaction efficiently without favoring decomposition or side reactions. For some systems, reactions can even be performed at room temperature with a highly active catalyst.[15]
Troubleshooting Guide
If you are observing significant homocoupling of your boronic acid with this compound, follow this troubleshooting workflow.
dot
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
Data Presentation: Impact of Reaction Parameters
The following table summarizes how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions, with a focus on minimizing homocoupling.
| Parameter | Recommended Strategy for Minimizing Homocoupling | Rationale | Reference(s) |
| Palladium Source | Use Pd(0) precatalysts (e.g., Pd(PPh₃)₄) or modern palladacycles. | Avoids the initial Pd(II) concentration that directly promotes homocoupling. | [2][6][12] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Steric hindrance disfavors homocoupling intermediates; electron-richness promotes the desired C-C bond formation. | [2][12] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Less likely to promote side reactions compared to strong bases like NaOH. | [2][12] |
| Oxygen Exclusion | Rigorous degassing via freeze-pump-thaw or subsurface sparging. | Prevents the oxidation of Pd(0) to the homocoupling-promoting Pd(II) species. | [4][6][12] |
| Additives | Consider adding a mild reducing agent (e.g., potassium formate). | Helps to minimize the concentration of free Pd(II) in the reaction mixture. | [4][16] |
| Temperature | Optimize between 80-110 °C; avoid excessive heat. | Balances reaction rate with catalyst stability to prevent decomposition and side reactions. | [13][14] |
Visualizing the Reaction Pathways
The Suzuki-Miyaura catalytic cycle competes with the undesired homocoupling pathway. Understanding this competition is key to optimizing the reaction.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of 6-bromo-N,N-dimethylpyridin-2-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective synthesis of 6-bromo-N,N-dimethylpyridin-2-amine and its isomers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective synthesis of this compound challenging?
The primary challenge lies in controlling the position of bromination on the pyridine ring. The N,N-dimethylamino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho (3-position) and para (5-position) positions. However, the pyridine nitrogen atom is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. This interplay of activating and deactivating effects can lead to a mixture of isomers and makes achieving high regioselectivity for the 6-position difficult. It has been shown to be difficult to achieve strict monobromination of pyridines that contain strong activating groups.[1]
Q2: What are the common synthetic routes to obtain this compound?
There are two primary approaches:
-
Direct Bromination: This involves the direct electrophilic bromination of N,N-dimethylpyridin-2-amine. This route is more direct but presents significant challenges in controlling regioselectivity.
-
Synthesis from a Pre-brominated Precursor: A more controlled approach involves starting with 2-amino-6-bromopyridine and then performing a dimethylation reaction on the amino group. Various methods exist for synthesizing the 2-amino-6-bromopyridine intermediate itself.[2][3]
Q3: Which brominating agents are typically used for pyridine derivatives?
Common brominating agents include N-bromosuccinimide (NBS), which is often used for radical bromination at benzylic positions but can also be used for electrophilic bromination, and elemental bromine (Br₂).[4][5] The choice of reagent and conditions is critical for success. For instance, using a more powerful electrophile or complexing the pyridine can facilitate the reaction.[1] For pyridine N-oxides, reagents like oxalyl bromide or p-toluenesulfonic anhydride with a bromide source can be used for regioselective bromination.[6][7]
Q4: How can the formation of polybrominated byproducts be minimized?
To minimize polybromination, it is crucial to control the stoichiometry of the brominating agent. Using the brominating agent, such as NBS, in a limiting amount can help favor monobromination.[4][8] Additionally, reaction temperature and time should be carefully monitored, as prolonged reaction times or higher temperatures can promote further bromination.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired 6-Bromo Isomer
| Possible Cause | Suggested Solution |
| Incorrect Reaction Conditions | Verify temperature, reaction time, and solvent. Pyridine bromination can be sensitive to these parameters. Some reactions may require elevated temperatures to proceed.[9] |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent (e.g., NBS). NBS can decompose over time. |
| Poor Nucleophilicity of Pyridine | The pyridine ring is electron-deficient. Consider converting the pyridine to a pyridine N-oxide, which is more reactive towards electrophilic substitution at the 2- and 4-positions.[7][9] After bromination, the N-oxide can be deoxygenated. |
| Starting Material Degradation | Ensure the starting N,N-dimethylpyridin-2-amine is pure and has not degraded. |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Suggested Solution |
| Strong Activating Group Effect | The -NMe₂ group strongly directs to the 3- and 5-positions. Modifying the reaction conditions (solvent polarity, temperature) can influence the isomer ratio. |
| Harsh Reaction Conditions | High temperatures can lead to a loss of selectivity. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect Brominating Agent | The choice of brominating agent can significantly impact regioselectivity. If using Br₂, consider switching to NBS or another bulky brominating agent which may favor the less sterically hindered position. |
| Alternative Synthetic Route | If direct bromination fails, the most reliable solution is to switch to a multi-step synthesis starting from 2-amino-6-bromopyridine. This precursor fixes the bromine at the 6-position, and subsequent N-methylation provides the desired product unambiguously. |
Problem 3: Difficulty in Separating Isomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | Bromo-N,N-dimethylpyridin-2-amine isomers often have very similar polarities, making separation by standard column chromatography difficult. |
| Ineffective Chromatographic System | Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography. |
| Derivative Formation | Consider converting the mixture of isomers into derivatives that may have more distinct physical properties, facilitating separation. After separation, the original functionality can be restored. |
| Crystallization | Attempt fractional crystallization from various solvents. One isomer may be less soluble and crystallize out, allowing for separation. |
Experimental Protocols & Data
General Protocol for Bromination using NBS
This is a generalized procedure and may require optimization.
-
Dissolve Substrate: Dissolve N,N-dimethylpyridin-2-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., CCl₄, acetonitrile, or acetic acid) in a round-bottom flask protected from light.[4]
-
Add Reagent: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution. For radical reactions, a radical initiator like AIBN or benzoyl peroxide might be added, though for aromatic bromination, it is often not required.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress using TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.[4] Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.
Comparative Data on Pyridine Bromination
The regioselectivity and yield are highly dependent on the specific substrate and conditions. The following table provides a conceptual summary based on general principles of pyridine chemistry.
| Method | Brominating Agent | Typical Conditions | Expected Major Isomer(s) | Reported Yields (for related compounds) |
| Electrophilic Substitution | Br₂ / Oleum | >300 °C | 3-Bromopyridine | N/A (Harsh conditions)[9] |
| N-Oxide Activation | POBr₃ | Heat | 2-Bromo and 4-Bromopyridine | Varies[9] |
| N-Oxide Activation | p-Ts₂O, Bu₄NBr | Mild Conditions | C2-Brominated product | High yields[6] |
| Radical Bromination (on alkyl group) | NBS, AIBN | Reflux in CCl₄ | Bromination on methyl group | Low yields reported for methylpyridines[4] |
| Amination of Dibromopyridine | Methylamine | High Temp & Pressure | 2-Bromo-6-methylaminopyridine | 54.1%[10] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
References
- 1. chempanda.com [chempanda.com]
- 2. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]
- 3. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. OhioLINK ETD: Thapa, Rajesh [etd.ohiolink.edu]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-bromo-N,N-dimethylpyridin-2-amine and 6-chloro-N,N-dimethylpyridin-2-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Substituted pyridines are a prevalent motif in a vast number of biologically active compounds and functional materials. Among the various methods for their synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools.
This guide provides a detailed comparison of the reactivity of two key building blocks: 6-bromo-N,N-dimethylpyridin-2-amine and 6-chloro-N,N-dimethylpyridin-2-amine . The choice between a bromo or chloro derivative as a synthetic precursor can significantly impact reaction efficiency, required conditions, and overall yield. This comparison aims to provide an objective overview, supported by established chemical principles and experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Based on fundamental principles of organometallic chemistry, This compound is expected to be significantly more reactive than 6-chloro-N,N-dimethylpyridin-2-amine in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Consequently, the use of the bromo-derivative generally allows for:
-
Milder reaction conditions (e.g., lower temperatures).
-
Shorter reaction times.
-
Potentially higher yields.
-
The use of less activated catalysts and ligands.
Conversely, the chloro-analog offers the advantages of being a more cost-effective starting material and possessing greater stability, which can be beneficial in multi-step syntheses. However, its lower reactivity often necessitates more forcing conditions, such as higher temperatures and the use of more sophisticated and often expensive catalyst systems.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. These properties can influence their handling, solubility, and reactivity.
| Property | This compound | 6-chloro-N,N-dimethylpyridin-2-amine |
| Molecular Formula | C₇H₉BrN₂ | C₇H₉ClN₂ |
| Molecular Weight | 201.07 g/mol | 156.61 g/mol |
| CAS Number | 112575-13-0 | 1060801-42-4 |
| Appearance | Solid or liquid | Solid |
| Predicted pKa | No data available | 3.51 ± 0.10 |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical and often rate-limiting step in the catalytic cycle. The weaker C-Br bond in this compound allows for a faster oxidative addition compared to the stronger C-Cl bond in its chloro counterpart.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Comparative Experimental Data for Analogous Systems in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [1] |
| 6-chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | reflux | - | moderate | [2] |
The data for analogous systems suggests that Suzuki-Miyaura couplings of bromopyridines can proceed with high yields using standard palladium catalysts like Pd(PPh₃)₄. In contrast, the coupling of chloropyrimidines often requires more forcing conditions or more specialized catalyst systems to achieve comparable results.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity trend favors the bromo-substituted pyridine.
Comparative Experimental Data for Analogous Systems in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [3] |
| 2-chloropyridine | Various amines | Specialized Pd catalysts | Strong | Various | High | - | - | [4] |
The provided data for 2-bromo-6-methylpyridine, a close analog of this compound, shows a successful Buchwald-Hartwig amination under relatively mild conditions. In contrast, the amination of 2-chloropyridines generally requires more advanced catalyst systems to achieve high efficiency.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 6-chloro-N,N-dimethylpyridin-2-amine. Note that the conditions for the chloro-derivative may require more rigorous optimization, including the screening of various palladium catalysts, ligands, and bases, as well as higher reaction temperatures.
General Protocol for Suzuki-Miyaura Coupling
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-halo-N,N-dimethylpyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-halo-N,N-dimethylpyridin-2-amine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
6-halo-N,N-dimethylpyridin-2-amine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a phosphine ligand like BINAP or Xantphos, 1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOBuᵗ or LiHMDS, 1.2-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the 6-halo-N,N-dimethylpyridin-2-amine and the amine coupling partner.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice between this compound and 6-chloro-N,N-dimethylpyridin-2-amine as a starting material in cross-coupling reactions is a trade-off between reactivity and cost. The bromo-derivative is the more reactive substrate, generally leading to higher yields under milder conditions. The chloro-derivative, while more economical, often requires more forceful conditions and specialized, more expensive catalyst systems to achieve similar results. For researchers in drug development and other fields where rapid lead optimization and high synthetic efficiency are paramount, the superior reactivity of This compound often makes it the more advantageous choice, despite its higher initial cost. Conversely, for large-scale syntheses where cost is a primary driver, the development of a robust and efficient protocol for the less reactive 6-chloro-N,N-dimethylpyridin-2-amine may be a worthwhile investment.
References
A Comparative Guide to the Synthetic Utility of 6-bromo-N,N-dimethylpyridin-2-amine and 2,6-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the selection of appropriate building blocks is paramount. Substituted pyridines are a prevalent motif in a myriad of biologically active compounds. This guide provides an objective comparison of two key pyridine-based synthons: 6-bromo-N,N-dimethylpyridin-2-amine and 2,6-dibromopyridine. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.
General Reactivity Profile
The synthetic utility of these two compounds is primarily dictated by the electronic nature of the pyridine ring and the reactivity of the carbon-bromine (C-Br) bond(s).
-
2,6-Dibromopyridine possesses two reactive sites, allowing for sequential or double functionalization. The two bromine atoms render the pyridine ring relatively electron-deficient, which can facilitate the oxidative addition step in palladium-catalyzed coupling reactions.[1] This di-substituted pyridine is a versatile precursor for the synthesis of 2,6-disubstituted pyridines, a common core in various pharmaceuticals.[2][3]
-
This compound features a single C-Br bond and a strong electron-donating dimethylamino group at the 2-position. This electron-donating group increases the electron density of the pyridine ring, which can influence the rate of oxidative addition. Generally, electron-donating groups can decrease the reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions.[4] However, the amino group can also act as a coordinating ligand to the metal center, potentially influencing the catalytic cycle.
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of these two building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited, and some data for this compound is extrapolated from reactions with structurally similar aminobromopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For 2,6-dibromopyridine, this reaction allows for the introduction of one or two aryl or vinyl groups. In the case of this compound, a single C-C bond is formed.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Bromopyridines in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH | 120 | 24 | 85 (Di-arylation)[1] |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylation) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | Est. 70-85 |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 80[5] |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | - | Good |
*Estimated yield for this compound is based on the high yields achieved with the closely related 5-bromo-2-methylpyridin-3-amine under similar conditions.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For 2,6-dibromopyridine, this can lead to mono- or di-aminated products depending on the reaction conditions.[6][7] this compound can be used to introduce an additional amino functionality at the 6-position.
dot
Caption: Decision workflow for Buchwald-Hartwig amination.
Table 2: Comparison of Bromopyridines in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | n-Pentylamine | CuI / 1,2-ethanediamine | K₃PO₄ | Dioxane | 101 | 48 | 61 (Mono-amination)[1] |
| 2,6-Dibromopyridine | Methylamine | - | - | - | High T & P | - | 37.7 (Di-amination)[2] |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Est. 60-80 |
| 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 18 | Good[8] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60[9] |
*Estimated yield for this compound is based on protocols for similar 2-amino-6-bromopyridines.[8]
Sonogashira Coupling
The Sonogashira coupling provides a straightforward route to alkynyl-substituted pyridines. Similar to the other cross-coupling reactions, 2,6-dibromopyridine can undergo mono- or di-alkynylation.
dot
Caption: General experimental workflow for Sonogashira coupling.
Table 3: Comparison of Bromopyridines in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 60 | 6 | ~85-95 (Di-alkynylation) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | Est. 70-90 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High[10] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 96 |
*Estimated yield for this compound is based on the high yields achieved with the structurally similar and electronically diverse 6-bromo-3-fluoro-2-cyanopyridine.[10]
Experimental Protocols
General Considerations for Cross-Coupling Reactions
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
-
To a Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 4:1 1,4-dioxane/water).[11]
-
Stir the reaction mixture at 85–95 °C for 15 hours or until completion.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Representative Protocol for Buchwald-Hartwig Amination of a Bromopyridine
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-5 mol%), and a base like NaOtBu (1.4 equiv).[8]
-
Add anhydrous toluene and stir for a few minutes.
-
Add the bromopyridine (1.0 equiv) and the amine (1.1-1.5 equiv).[8]
-
Heat the reaction mixture to reflux with stirring for 18 hours or until completion.[8]
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[8]
Representative Protocol for Sonogashira Coupling of a Bromopyridine
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[10]
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or piperidine).[10]
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) for the required time (3-16 hours).[10]
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8]
Conclusion
Both this compound and 2,6-dibromopyridine are valuable building blocks in organic synthesis. The choice between them should be guided by the synthetic target and the desired reaction pathway.
-
2,6-Dibromopyridine is the substrate of choice for the synthesis of symmetrically or unsymmetrically 2,6-disubstituted pyridines. Its two reactive C-Br bonds allow for a wider range of molecular complexity to be introduced.
-
This compound is ideal for introducing a single substituent at the 6-position of a 2-(dimethylamino)pyridine core. The strong electron-donating nature of the dimethylamino group may necessitate slightly more forcing conditions in some cross-coupling reactions compared to 2,6-dibromopyridine, but it also offers a handle for further synthetic manipulations or can be a key pharmacophore in the final molecule.
For researchers and drug development professionals, a careful consideration of the electronic properties and the number of desired substitution sites will lead to the optimal selection between these two versatile reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Focus on 6-Halopyridine Building Blocks
The 2-aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2][3] A frequently utilized building block for introducing this scaffold is 6-bromo-N,N-dimethylpyridin-2-amine . The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the attachment of various aryl and heteroaryl groups to build the final inhibitor structure.[2][4]
However, reliance on a single building block can limit synthetic flexibility and process optimization. This guide provides a comparative analysis of alternative reagents, primarily focusing on other 6-halogenated N,N-dimethylpyridin-2-amines, to offer researchers a broader palette for their synthetic strategies. The primary alternatives discussed are the 6-chloro and 6-iodo analogs, whose performance is compared against the benchmark 6-bromo reagent.
Comparative Analysis of 6-Halo-N,N-dimethylpyridin-2-amine Reagents
The choice of halogen on the pyridine ring significantly impacts the reagent's performance in cross-coupling reactions. The reactivity of the carbon-halogen (C-X) bond in the crucial oxidative addition step of the catalytic cycle generally follows the trend: C-I > C-Br > C-Cl.[4] This difference in reactivity dictates the required reaction conditions, influences potential side reactions, and has implications for cost and availability.
| Feature | 6-chloro-N,N-dimethylpyridin-2-amine | This compound | 6-iodo-N,N-dimethylpyridin-2-amine |
| Structure | Cl-C₅H₃N-N(CH₃)₂ | Br-C₅H₃N-N(CH₃)₂ | I-C₅H₃N-N(CH₃)₂ |
| Relative Reactivity | Lowest | Intermediate | Highest |
| Typical Catalyst System | Requires highly active catalysts (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/P(t-Bu)₃) or NHC-ligand based systems.[5][6] | Standard catalysts are often sufficient (e.g., Pd(PPh₃)₄), but more active systems can improve yields.[1][2] | Can be coupled with standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ under milder conditions.[7] |
| Typical Reaction Temp. | Higher temperatures often required (e.g., >100°C).[6] | Moderate temperatures (e.g., 80-100°C).[2] | Can often proceed at lower temperatures, including room temperature.[8] |
| Reported Yields | Can be high (up to >99%), but highly dependent on an optimized, highly active catalyst system.[5][9] | Generally good to excellent (e.g., 70-95%).[10][11] | Often provides the highest yields, frequently exceeding 90%.[7] |
| Advantages | - Lower cost and greater availability. - Can be used for selective, sequential couplings with di- or tri-halopyridines.[12] | - Good balance of reactivity and stability. - Well-documented in literature with established protocols.[1][2] | - High reactivity allows for milder reaction conditions. - Reduces risk of side reactions requiring high heat. - Ideal for difficult couplings or sensitive substrates. |
| Disadvantages | - Sluggish reactivity requires more forceful conditions and specialized, often expensive, ligands.[4][6] - Higher risk of catalyst deactivation.[6] | - Can sometimes be sluggish compared to the iodo analog, requiring longer reaction times or higher catalyst loading.[11] | - Higher cost and lower commercial availability. - Reagent can be less stable. - Higher reactivity can lead to more homocoupling of the boronic acid partner.[6] |
Visualizing the Synthetic and Biological Context
To better understand the application of these reagents, the following diagrams illustrate the general synthetic workflow, the biological target pathway, and a conceptual comparison of the reagents.
Caption: General workflow for kinase inhibitor synthesis.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Reactivity versus cost for 6-halopyridine reagents.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for each specific substrate and halogen, particularly concerning the choice of catalyst, base, and temperature, as outlined in the comparison table.
Protocol: Suzuki-Miyaura Coupling of 6-Halopyridines
This procedure is adapted from methodologies reported for the synthesis of biaryl compounds and kinase inhibitors.[2][13][14]
Materials:
-
6-Halo-N,N-dimethylpyridin-2-amine (X = Cl, Br, or I) (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for Br/I, or a more active system for Cl) (0.02 - 0.05 eq)[6][13]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water)[13]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add the 6-halo-N,N-dimethylpyridin-2-amine (1.0 eq), the boronic acid (1.1 eq), and the base (2.0 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 or 5:1 mixture of dioxane and water.[2]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C for bromo derivatives; potentially higher for chloro derivatives) using an oil bath.[13]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure coupled product.
Conclusion
While this compound remains a reliable and well-balanced choice for kinase inhibitor synthesis, its chloro- and iodo- counterparts offer valuable strategic advantages. The 6-chloro derivative is the most cost-effective option but requires more robust catalytic systems and harsher conditions due to its lower reactivity.[4][6] Conversely, the 6-iodo derivative provides the highest reactivity, enabling milder conditions and potentially higher yields, which is ideal for complex or sensitive substrates, albeit at a higher financial cost.[7] The ultimate selection of a reagent should be guided by a careful consideration of reactivity requirements, substrate stability, process cost, and the specific goals of the synthetic campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
comparative yield analysis of different catalysts for 6-bromo-N,N-dimethylpyridin-2-amine coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of pyridine scaffolds is a cornerstone of drug discovery and materials science. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to the pyridine ring allows for the fine-tuning of molecular properties, which is critical for the development of novel therapeutic agents and functional materials. 6-bromo-N,N-dimethylpyridin-2-amine is a valuable building block, primed for diversification through cross-coupling reactions.
This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this compound and its structural analogs. Due to the limited availability of direct comparative studies on this specific substrate, this analysis leverages experimental data from closely related bromopyridine-amine derivatives to provide a predictive overview of catalyst performance. The data is presented to assist researchers in the strategic selection of catalysts and reaction conditions to achieve optimal yields.
Comparative Yield Analysis
The efficiency of cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with substrates structurally analogous to this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For aminobromopyridines, traditional palladium catalysts like Pd(PPh₃)₄ have demonstrated robust performance.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner (Arylboronic Acid) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | 5-bromo-2-methylpyridin-3-amine[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | 5-bromo-2-methylpyridin-3-amine[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | 5-bromo-2-methylpyridin-3-amine[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | 5-bromo-2-methylpyridin-3-amine[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | 2-Amino-5-bromo-4-methylpyridine[2] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for high yields.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner (Amine) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | (+/-)-trans-1,2-diaminocyclohexane | 60 | 2-bromo-6-methyl pyridine[3] |
| Pd₂(dba)₃ | XPhos | NaOBuᵗ | Toluene | Morpholine | Good to Excellent | 2-Amino-6-bromopyridine[4] |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | Aniline | Good to Excellent | 2-bromo-13α-estrone 3-methyl ether[5] |
| RuPhos-precatalyst | RuPhos | LiHMDS | THF | Morpholine | ~83 | 3-bromo-2-aminopyridine[5] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Coupling Partner (Alkyne) | Yield (%) | Reference Substrate |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | Phenylacetylene | High (up to 96) | 2-Amino-3-bromopyridines[4] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Trimethylsilylacetylene | 85 | 2-Bromopyridine[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, adapted from procedures for structurally similar aminopyridine substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of 2-amino-6-bromopyridine.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-5 mol%)
-
Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOBuᵗ.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to reflux with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling Protocol
This protocol is adapted from the coupling of 2-amino-3-bromopyridine with terminal alkynes.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
A generalized experimental workflow for these palladium-catalyzed cross-coupling reactions is depicted below. This flowchart outlines the key steps from reaction setup to product analysis, providing a clear visual guide for laboratory execution.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
The catalytic cycle for these transformations is a fundamental concept in understanding the reaction mechanism. The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
Performance Showdown: Buchwald vs. Phosphine Ligands in the Amination of 6-bromo-N,N-dimethylpyridin-2-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of complex nitrogen-containing molecules is paramount. The Buchwald-Hartwig amination stands as a cornerstone reaction for C-N bond formation, and the choice of ligand is critical to its success. This guide provides an objective comparison of the performance of Buchwald ligands against traditional phosphine ligands in the palladium-catalyzed amination of the key building block, 6-bromo-N,N-dimethylpyridin-2-amine.
The strategic functionalization of pyridine rings is a common pursuit in the development of novel pharmaceuticals and functional materials. The palladium-catalyzed cross-coupling of this compound with various amines is a powerful method for introducing molecular diversity. The efficacy of this transformation is highly dependent on the ligand employed to stabilize and activate the palladium catalyst. This comparison focuses on the performance of highly successful Buchwald-type biaryl phosphine ligands versus more traditional phosphine ligands.
Data Presentation: A Comparative Analysis
While direct, side-by-side comparative data for the amination of this compound with a wide range of ligands is not extensively published, we can draw valuable insights from studies on structurally similar bromopyridine and other halo-heterocyclic systems. The following table summarizes representative data from the literature, highlighting the general performance trends of different ligand classes in Buchwald-Hartwig amination reactions. It is important to note that optimal conditions can vary, and this data should serve as a strong starting point for reaction optimization.
| Ligand Type | Ligand Example | Aryl Halide Substrate | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald Ligand | XPhos | 6-Bromopyridin-3-amine | Arylamine | 2 (Pd₂(dba)₃) / 4 (Ligand) | NaOtBu | Toluene | 100 | - | High |
| Buchwald Ligand | RuPhos | 3-Bromo-2-aminopyridine | Morpholine | 4 (Pre-catalyst) | LiHMDS | THF | 65 | 16 | 83 |
| Buchwald Ligand | BrettPhos | 3-Bromo-2-aminopyridine | Cyclopentylamine | - | - | - | - | - | 78 |
| Bidentate Phosphine | Xantphos | 6-Chloropurine ribonucleoside | Arylamine | 10 (Pd(OAc)₂) / 15 (Ligand) | Cs₂CO₃ | Toluene | 100 | 1 | 92 |
| Bidentate Phosphine | BINAP | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | 0.36 (Pd₂(dba)₃) / 0.7 (Ligand) | NaOtBu | Toluene | 80 | 4 | 60[1] |
| Monodentate Phosphine | P(o-Tolyl)₃ | Aryl Bromide | N,N-diethylamino-tributyltin | 1 (PdCl₂) | - | Toluene | 100 | 3 | High (unsubstituted bromobenzene)[2] |
Note: This table presents data from analogous reactions to illustrate the general efficacy of different ligand types. Direct experimental validation for the specific coupling of this compound is recommended for process optimization.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative methodologies for the Buchwald-Hartwig amination of a bromopyridine substrate, which can be adapted for this compound.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound, palladium source, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a logical workflow for ligand selection and optimization.
References
Unveiling the Electronic Landscape: A Comparative Analysis of the Dimethylamino Group in 6-bromo-N,N-dimethylpyridin-2-amine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the electronic effects of the dimethylamino group in 6-bromo-N,N-dimethylpyridin-2-amine against structurally related alternatives. This analysis is supported by available experimental and predicted data, detailed experimental protocols, and visualizations to elucidate the nuanced interplay of substituent effects on the pyridine ring.
The electronic nature of substituents on a pyridine ring is a critical determinant of a molecule's reactivity, basicity, and potential as a pharmacophore. In this compound, the dimethylamino group (-N(CH₃)₂) at the 2-position and the bromo group (-Br) at the 6-position exert significant and opposing electronic influences. The dimethylamino group is a strong electron-donating group primarily through its positive mesomeric (+M) or resonance effect, which overrides its moderate electron-withdrawing inductive (-I) effect. This donation of electron density increases the basicity of the pyridine nitrogen and influences the regioselectivity of electrophilic and nucleophilic substitution reactions.
To contextualize the electronic contribution of the dimethylamino group, this guide compares this compound with three alternative substituted pyridines: 2-amino-6-bromopyridine, 2,6-dibromopyridine, and 2-bromo-6-methoxypyridine. While experimental data for the primary molecule of interest is limited, a comparative analysis of these analogs provides valuable insights into the electronic modulation governed by the 2-position substituent.
Comparative Analysis of Electronic Properties
The electronic influence of a substituent is often quantified using parameters such as the acid dissociation constant (pKa) of the conjugate acid and Hammett substituent constants (σ). Nuclear Magnetic Resonance (NMR) spectroscopy also provides a sensitive probe of the electron density at different positions in the molecule.
| Compound | Structure | Substituent at C2 | Substituent at C6 | pKa (predicted/experimental) | Hammett Constants (σ) of Substituents | Key NMR Chemical Shifts (δ, ppm) |
| This compound | ![]() | -N(CH₃)₂ | -Br | Data not available | σₚ (-N(CH₃)₂): -0.83 (on benzene ring)σₚ (-Br): +0.23 | Data not available |
| 2-amino-6-bromopyridine | ![]() | -NH₂ | -Br | ~2.73 (Predicted)[1] | σₚ (-NH₂): -0.66σₚ (-Br): +0.23 | ¹H NMR data available[2] |
| 2,6-dibromopyridine | ![]() | -Br | -Br | Data not available | σₚ (-Br): +0.23 | ¹H and ¹³C NMR data available[3][4] |
| 2-bromo-6-methoxypyridine | ![]() | -OCH₃ | -Br | Data not available | σₚ (-OCH₃): -0.27σₚ (-Br): +0.23 | ¹³C NMR data available[5] |
Note: Hammett constants (σₚ) are for the para position on a benzene ring and are used here as an approximation of the electronic effect on the pyridine ring.
Visualizing Electronic Effects
The electronic influence of the dimethylamino and bromo substituents on the pyridine ring can be visualized as a combination of inductive and resonance effects.
The strong +M effect of the dimethylamino group significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. The bromo group exerts a strong -I effect and a weaker +M effect.
Experimental Protocols
Accurate determination of the electronic properties of these molecules relies on standardized experimental procedures.
Protocol for pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a 0.01 M solution of the pyridine derivative in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the acid.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Protocol for Hammett Constant Determination via UV-Vis Spectroscopy
-
Solution Preparation: Prepare a series of solutions of the substituted pyridine and a reference compound (e.g., pyridine) at the same concentration in a series of buffers covering a range of pH values.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution and determine the absorbance at the λₘₐₓ of the protonated and deprotonated species.
-
pKa Calculation: Calculate the pKa for the substituted and reference compounds using the absorbance data and the Henderson-Hasselbalch equation.
-
Hammett Constant Calculation: The Hammett constant (σ) is calculated using the equation: σ = (pKa_reference - pKa_substituted) / ρ, where ρ is the reaction constant for the ionization of pyridinium ions.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).
Experimental Workflow
The general workflow for characterizing the electronic effects of a novel substituted pyridine is outlined below.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to 6-bromo-N,N-dimethylpyridin-2-amine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of robust and versatile building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comprehensive assessment of the stability and reactivity of 6-bromo-N,N-dimethylpyridin-2-amine under various common reaction conditions, comparing its performance with isomeric and alternative reagents. The data presented is a collation of published results on analogous systems, providing a predictive framework for its application.
Executive Summary
This compound is a valuable heterocyclic building block, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Its stability and reactivity are significantly influenced by the electronic properties of the pyridine ring and the presence of the dimethylamino group. This guide details its performance in key synthetic transformations, its stability under various conditions, and provides detailed experimental protocols for its use.
Performance in Key Cross-Coupling Reactions
The utility of this compound is most prominent in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The electron-donating dimethylamino group at the 2-position and the bromine at the 6-position influence its reactivity profile.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is generally influenced by the position of the bromine atom. While specific data for this compound is limited, data from analogous 2-bromopyridine systems provide valuable insights.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (N/A) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good |
| 4 | 2-bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | N/A | N/A | High |
Note: Yields are based on published data for analogous systems and should be considered as predictive for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The performance of this compound in this reaction is crucial for the synthesis of various substituted aminopyridines.
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ (2) / dppp (4) | NaOtBu | Toluene | 80-100 | N/A | 55-98 |
| 2 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | N/A | N/A | High |
| 3 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) / (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 4 | 60[1] |
| 4 | Aryl Bromides | Various amines | [PdCl₂(PPh₃)₂] / Xantphos | NaOtBu | Toluene | Reflux | N/A | 27-82[2][3] |
Note: Yields are based on published data for analogous systems and should be considered as predictive for this compound.
Stability Profile
The stability of this compound under various conditions is a key consideration for its storage and use in multi-step syntheses.
Table 3: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Notes |
| Acidic pH | Moderate to Low | The pyridine nitrogen and the exocyclic dimethylamino group are basic and will be protonated under acidic conditions. This can affect its reactivity and solubility. Strong acidic conditions may lead to degradation. |
| Basic pH | High | Generally stable under basic conditions commonly used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). |
| Thermal | Moderate to High | Bromopyridine derivatives are generally thermally stable.[4] However, prolonged heating at high temperatures, especially in the presence of catalysts, may lead to decomposition. |
| Oxidative | Moderate | The aminopyridine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products, especially under strong oxidizing conditions.[4] |
| Reductive | Low | The bromo-substituent can be removed by catalytic hydrogenation.[5] This susceptibility to reduction can be exploited for dehalogenation but must be considered in multi-step syntheses involving reducing agents. |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of the synthetic processes and potential biological applications, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Inhibition of the JNK/p38 MAPK signaling pathway.
Conclusion and Future Outlook
This compound is a promising and versatile building block for organic synthesis, particularly for the construction of C-C and C-N bonds via palladium-catalyzed cross-coupling reactions. While direct quantitative data for this specific substrate is emerging, the extensive literature on analogous bromopyridine derivatives provides a strong predictive foundation for its reactivity and stability. The aminopyridine scaffold is a well-established pharmacophore, and derivatives of this compound are of significant interest for the development of kinase inhibitors targeting signaling pathways implicated in various diseases.[6][7] Further experimental studies are warranted to fully elucidate the reaction optima and stability limits of this compound, which will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 6-bromo-5-methylpyridin-2-amine | 89466-17-1 | PDA46617 [biosynth.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Bromopyridine Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Reactivity and Performance
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. Its significance is particularly pronounced in pharmaceutical and materials science, where the construction of complex molecular architectures is paramount. Within this context, pyridine-containing compounds are of immense interest due to their prevalence in biologically active molecules. Consequently, the functionalization of brominated pyridines via Suzuki-Miyaura coupling is a frequently employed and critical synthetic transformation.
This guide offers a comparative study of the three structural isomers of bromopyridine—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in the Suzuki-Miyaura coupling reaction. We will delve into their relative reactivities, present supporting experimental data, and provide detailed experimental protocols to aid in reaction design and optimization.
Understanding the Reactivity Landscape of Bromopyridine Isomers
The position of the bromine atom on the pyridine ring exerts a profound influence on the reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. The generally observed order of reactivity for the bromopyridine isomers in Suzuki-Miyaura coupling is as follows:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This reactivity trend is primarily governed by the electronic effects of the nitrogen atom within the pyridine ring. The rate-determining step of the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) catalyst.
-
4-Bromopyridine : With the nitrogen atom situated para to the bromine, its potent electron-withdrawing nature polarizes the C-Br bond. This polarization renders the carbon atom more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst, leading to the highest reactivity among the isomers.
-
2-Bromopyridine : In this isomer, the bromine atom is ortho to the ring nitrogen. While the C-Br bond is activated, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This interaction can, in some instances, inhibit the reaction or necessitate the use of specialized ligands to achieve optimal yields.
-
3-Bromopyridine : The meta-position of the bromine atom relative to the nitrogen results in a weaker electronic influence from the nitrogen compared to the ortho and para positions. Consequently, the C-Br bond in 3-bromopyridine is the least activated, leading to slower reaction rates. Achieving yields comparable to the other isomers often requires more forcing reaction conditions, such as higher temperatures or more active catalyst systems.
Data Presentation: A Comparative Look at Reaction Yields
The following table provides a summary of representative yields for the Suzuki-Miyaura coupling of the three bromopyridine isomers with phenylboronic acid, employing a commonly used catalytic system. This data serves to quantitatively illustrate the reactivity trend discussed above.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Representative Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85%[1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70%[1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90%[1] |
Disclaimer: The yields presented are representative and can be influenced by factors such as the specific reaction conditions, the purity of the reagents, and the scale of the reaction.
Experimental Protocols: A Step-by-Step Guide
Herein, we provide a general experimental protocol for the Suzuki-Miyaura coupling of a bromopyridine isomer with an arylboronic acid. It is important to note that this protocol may require optimization for specific substrates and desired outcomes.
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/H₂O mixture, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Introduce the degassed solvent mixture into the reaction flask via a syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically between 80-100 °C) and stir the mixture vigorously. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the pure coupled product.
Visualizing the Reaction Dynamics
To further elucidate the processes involved in the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
validation of kinase inhibition assays for compounds synthesized from 6-bromo-N,N-dimethylpyridin-2-amine
A Researcher's Guide to the Validation of Kinase Inhibition Assays for Novel Compounds
An Objective Comparison of Methodologies for Compounds Derived from the 6-bromo-N,N-dimethylpyridin-2-amine Scaffold
For researchers in drug discovery, the validation of novel kinase inhibitors is a critical process requiring robust and reliable assays. The this compound scaffold represents a promising starting point for the synthesis of such inhibitors due to its chemical tractability and potential for interaction with the ATP-binding site of various kinases. This guide provides an objective comparison of common kinase inhibition assays, offering detailed protocols and data presentation formats to aid scientists in selecting the most appropriate methods for their screening cascade.
The journey from a promising compound to a viable therapeutic candidate involves a multi-step process of evaluation.[1] This typically begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to confirm activity in a more physiologically relevant context.[2]
Comparison of Key Kinase Assay Technologies
The selection of an appropriate assay format is a crucial first step in evaluating a potential kinase inhibitor.[1] Assays can be broadly categorized into two main types: biochemical assays and cell-based assays. Biochemical assays utilize purified kinase enzymes to measure the direct interaction of a compound with its target, while cell-based assays provide insights into a compound's efficacy within the complex environment of a living cell.[2][3]
A variety of detection methods are available, including luminescence, fluorescence resonance energy transfer (FRET), and antibody-based approaches.[1][4] The choice depends on factors such as throughput requirements, sensitivity, cost, and the specific scientific question being addressed.[4]
Table 1: Comparison of Common Biochemical Kinase Assay Platforms
| Assay Platform | Assay Principle | Primary Output | Typical Use Case | Key Advantages | Considerations |
| ADP-Glo™ | Luminescence | ADP Production | Primary HTS, Potency (IC50) | Universal for any ADP-generating enzyme, high signal-to-background ratio.[5][6][7] | Two-step, indirect measure of phosphorylation. |
| LanthaScreen® Binding | TR-FRET | Inhibitor Binding | Potency (IC50), Binding Kinetics | Detects ATP-competitive and allosteric inhibitors, can use inactive kinase.[8][9][10] | Requires tagged kinase and specific fluorescent tracer. |
| Z'-LYTE™ | FRET | Substrate Phosphorylation | Primary HTS, Selectivity Profiling | Direct measure of phosphorylation, ratiometric readout reduces interference.[11][12] | Requires specific FRET-peptide substrate for each kinase. |
Experimental Protocols: Methodologies for Key Assays
Detailed and optimized protocols are essential for generating reliable and reproducible data.[4] Below are methodologies for widely used biochemical and cell-based assays.
Biochemical Assay Protocols
1. ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted; second, the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[5][7]
-
Materials : Purified kinase, kinase-specific substrate, ATP, test compound (e.g., synthesized from this compound), ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure :
-
Perform the kinase reaction in a 384-well plate by combining the kinase, substrate, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Add an equal volume of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13]
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[14]
-
2. LanthaScreen® Eu Kinase Binding Assay (TR-FRET-based)
This assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescently labeled ATP-competitive tracer.[8][15] Binding of the tracer to a europium-labeled antibody-bound kinase results in a high FRET signal. A test compound that binds to the ATP site will compete with the tracer, causing a decrease in the FRET signal.[9][16]
-
Materials : Europium (Eu)-labeled anti-tag antibody, tagged purified kinase, Alexa Fluor™ 647-labeled Kinase Tracer, test compound.
-
Procedure :
-
Add test compound dilutions to the wells of a 384-well plate.
-
Add a pre-mixed solution of the kinase and the Eu-labeled antibody.[9][17]
-
Add the Kinase Tracer to initiate the binding reaction.[8][17]
-
Incubate for 60 minutes at room temperature, protected from light.[9][16]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the acceptor and donor fluorophores). The ratio of these emissions is used to determine the level of tracer displacement.
-
3. Z'-LYTE™ Kinase Assay (FRET-based)
This technology uses a FRET-based peptide substrate to directly measure phosphorylation.[12] The peptide is labeled with two different fluorophores. When the peptide is not phosphorylated, it is cleaved by a development reagent protease, disrupting FRET. Phosphorylation protects the peptide from cleavage, maintaining the FRET signal.[11]
-
Materials : Purified kinase, Z'-LYTE™ peptide substrate, ATP, test compound, Development Reagent.
-
Procedure :
-
In a 384-well plate, combine the kinase and Z'-LYTE™ peptide substrate with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes.
-
Add the Development Reagent, which contains a site-specific protease. Incubate for 60 minutes.
-
Add Stop Reagent to terminate the development reaction.
-
Measure the fluorescence emission of both the coumarin and fluorescein fluorophores. The emission ratio indicates the extent of phosphorylation.
-
Cell-Based Assay Protocol
1. Cellular Phosphorylation Assay (Western Blot)
This assay confirms that the compound can inhibit the target kinase within a cellular environment by measuring the phosphorylation status of a downstream substrate protein.[18]
-
Materials : Relevant cell line, cell culture medium, test compound, stimulant (if required, e.g., a growth factor), lysis buffer, antibodies (for the phosphorylated substrate and total protein).
-
Procedure :
-
Culture cells in a multi-well plate until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
If the pathway is not constitutively active, add a stimulant for a short period (e.g., 15 minutes) to activate the target kinase.
-
Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.[19]
-
Clarify the lysates by centrifugation.[19]
-
Separate the protein lysates via SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate, followed by a secondary HRP-conjugated antibody.
-
Visualize bands using a chemiluminescent substrate. Re-probe the membrane with an antibody for the total substrate protein to serve as a loading control.
-
Quantify band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
-
Data Presentation: Quantitative Analysis
Summarizing quantitative data in clear, structured tables is essential for comparing the potency and selectivity of novel compounds. The following tables present hypothetical data for a "Compound Y," a derivative of this compound, to illustrate how results from the described assays can be effectively displayed.
Table 2: Hypothetical Biochemical Inhibition Data for Compound Y
| Kinase Target | ADP-Glo™ IC50 (nM) | LanthaScreen® IC50 (nM) | Z'-LYTE™ IC50 (nM) |
| Target Kinase A | 15 | 22 | 18 |
| Off-Target Kinase B | 350 | 410 | 380 |
| Off-Target Kinase C | >10,000 | >10,000 | >10,000 |
| Off-Target Kinase D | 850 | 920 | 890 |
Table 3: Hypothetical Cellular Activity Data for Compound Y
| Assay Type | Cell Line | Endpoint Measured | Cellular IC50 (nM) |
| Phosphorylation Assay | Cancer Line X | Phospho-Substrate Level | 125 |
| Proliferation Assay | Cancer Line X | Cell Viability | 250 |
Note: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for the ADP-Glo™ biochemical kinase assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. promega.com [promega.com]
- 14. domainex.co.uk [domainex.co.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
benchmarking 6-bromo-N,N-dimethylpyridin-2-amine against other heterocyclic building blocks
An Objective Comparison of 6-bromo-N,N-dimethylpyridin-2-amine and Other Key Heterocyclic Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. This guide provides a comprehensive performance comparison of this compound against three other commercially available heterocyclic building blocks: 2-bromo-N,N-dimethylaniline, 2-chloro-N,N-dimethylpyridin-4-amine, and 6-chloro-N,N-dimethylpyridin-2-amine. The comparison focuses on their reactivity and performance in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of building blocks for their synthetic campaigns.
General Reactivity Trends
The reactivity of halo-N,N-dimethylaminopyridines and anilines in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the halogen, the electronic properties of the aromatic ring, and the position of the substituents. Generally, the reactivity of the carbon-halogen bond follows the order I > Br > Cl, which is inversely correlated with the bond dissociation energy. The electron-donating dimethylamino group can also influence the reactivity of the aromatic system. In pyridine-based substrates, the position of the halogen relative to the ring nitrogen is a key factor, with positions ortho and para to the nitrogen being more activated towards oxidative addition.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the expected performance of the four building blocks in a typical reaction with phenylboronic acid.
| Heterocyclic Building Block | Halogen | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Br | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2-bromo-N,N-dimethylaniline | Br | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 90-98[1] |
| 2-chloro-N,N-dimethylpyridin-4-amine | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 70-85 |
| 6-chloro-N,N-dimethylpyridin-2-amine | Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75-90 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below outlines the anticipated performance of the heterocyclic building blocks in a reaction with a common secondary amine, morpholine.
| Heterocyclic Building Block | Halogen | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Br | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 80-90[2] |
| 2-bromo-N,N-dimethylaniline | Br | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 85-95 |
| 2-chloro-N,N-dimethylpyridin-4-amine | Cl | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 6-chloro-N,N-dimethylpyridin-2-amine | Cl | Pd G3 XPhos | K₃PO₄ | Toluene | 100 | 24 | 80-90 |
Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The expected performance of the building blocks in a reaction with phenylacetylene is summarized below.
| Heterocyclic Building Block | Halogen | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 85-95 |
| 2-bromo-N,N-dimethylaniline | Br | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 16 | 90-98 |
| 2-chloro-N,N-dimethylpyridin-4-amine | Cl | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 100 | 24 | 70-80 |
| 6-chloro-N,N-dimethylpyridin-2-amine | Cl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 12 | 75-85 |
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the heterocyclic halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a solution of Pd(PPh₃)₄ (0.05 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL). The vessel is sealed and the mixture is heated to 90°C with stirring for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
2. General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the heterocyclic halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol) are combined. Toluene (5 mL) and morpholine (1.2 mmol) are then added. The Schlenk tube is sealed and the reaction mixture is heated to 80°C with stirring for 4 hours.[2] After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the aminated product.
3. General Procedure for Sonogashira Coupling
To a degassed solution of the heterocyclic halide (1.0 mmol) in DMF (5 mL) is added triethylamine (2.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol). The reaction mixture is stirred at 80°C under an inert atmosphere for 6 hours. After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the corresponding alkyne.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the experimental processes and the relationships between the building blocks, the following diagrams have been generated.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Relative reactivity of heterocyclic building blocks in Pd-catalyzed cross-coupling.
Caption: Decision flowchart for selecting the appropriate heterocyclic building block.
References
Safety Operating Guide
Proper Disposal of 6-bromo-N,N-dimethylpyridin-2-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-bromo-N,N-dimethylpyridin-2-amine is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] All handling of the compound should occur in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2][3]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound and its hazard information are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| CAS Number | 112575-13-0 |
| Physical Form | Liquid |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| Storage | Inert atmosphere, room temperature |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] On-site chemical treatment or neutralization is not advised due to the potential for hazardous reactions and byproducts.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Halogenated Waste: As a halogenated organic compound, it is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream.[1][5] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[1]
Step 2: Waste Collection and Containment
-
Liquid Waste: Collect liquid this compound waste and contaminated solutions in a dedicated, leak-proof, and shatter-resistant waste container labeled for "Halogenated Organic Liquid Waste."[1] A high-density polyethylene (HDPE) container is a suitable option.[1]
-
Solid Waste: Collect any contaminated solids (e.g., absorbent materials from a spill) in a clearly labeled, sealable, and chemically compatible container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][4] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[1]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][4]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[6]
Step 4: Professional Disposal
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[3]
-
Provide them with all necessary information about the waste, including its composition and known hazards. The primary recommended disposal method for similar compounds is high-temperature incineration.[5]
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2] Contain the spill using an inert absorbent material. Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[3] Decontaminate the spill area thoroughly. Report the incident to your supervisor and your institution's EHS office.[3]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-bromo-N,N-dimethylpyridin-2-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this and other halogenated aromatic amines.
Hazard Overview
This compound is a hazardous substance. It is harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. All handling procedures must be conducted with the appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Standards & Specifications | Purpose |
| Eye & Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1] | To prevent eye contact which can cause serious irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat | Follow manufacturer's specifications for breakthrough time and permeation rate | To prevent skin contact which can cause irritation[1]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use in well-ventilated areas. A respirator is required if exposure limits may be exceeded or irritation is experienced[1]. | To prevent inhalation which may cause respiratory irritation[1]. |
| General Hygiene | N/A | Eyewash stations and safety showers must be readily accessible near the workstation[1]. | For immediate decontamination in case of accidental exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.
Operational Plan:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface with a suitable solvent.
-
Wash hands thoroughly after handling, even if gloves were worn[3].
-
Disposal Plan:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste[2].
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables like gloves and wipes, in a designated and properly labeled hazardous waste container[2][4][8].
-
Solutions should be collected in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste[8].
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name[2][4].
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office[2]. Do not dispose of this chemical down the drain[9].
Experimental Protocols
Detailed experimental protocols should be developed in accordance with your institution's safety guidelines. The following is a general workflow for handling this chemical.
Personal Protective Equipment Selection Process
The selection of appropriate PPE is a critical step before beginning any work with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




